Bis(benzylsulfinyl)methane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
38178-46-0 |
|---|---|
Molecular Formula |
C15H16O2S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
benzylsulfinylmethylsulfinylmethylbenzene |
InChI |
InChI=1S/C15H16O2S2/c16-18(11-14-7-3-1-4-8-14)13-19(17)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
MOEFUZOTBONCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CS(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis and characterization of bis(benzylsulfinyl)methane, a sulfoxide compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct literature on this compound, this document provides a robust, proposed synthesis pathway starting from the corresponding thioether, bis(benzylsulfanyl)methane. The guide includes detailed, step-by-step experimental protocols for the synthesis of the precursor and its subsequent oxidation to the target molecule. Furthermore, it presents a comprehensive summary of expected characterization data, including melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, based on the closely related and well-characterized compound, dibenzyl sulfoxide. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.
Introduction
Sulfoxide-containing molecules are a cornerstone in medicinal chemistry and materials science, often exhibiting a wide range of biological activities and unique chemical properties. This compound (CAS 54888-34-5), with its two benzyl groups and a central methylene bridge flanked by sulfinyl moieties, presents an intriguing scaffold for further chemical exploration and potential applications in drug development. This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of this compound.
Proposed Synthesis Pathway
The most plausible and efficient synthesis of this compound involves a two-step process:
-
Synthesis of Bis(benzylsulfanyl)methane: The precursor thioether is synthesized from benzyl mercaptan and a suitable methylene source.
-
Oxidation of Bis(benzylsulfanyl)methane: The synthesized thioether is then selectively oxidized to the corresponding sulfoxide, this compound.
A variety of oxidizing agents can be employed for the selective oxidation of thioethers to sulfoxides, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.[1][2] Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.
Experimental Protocols
2.1.1. Synthesis of Bis(benzylsulfanyl)methane
This protocol is adapted from established methods for the synthesis of thioethers. A published procedure for the synthesis of the title compound is referenced in Cohen et al., 1980.[3]
-
Materials:
-
Benzyl mercaptan
-
Dichloromethane
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, petroleum ether)
-
-
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Benzyl mercaptan is added to the flask, followed by the phase-transfer catalyst.
-
Dichloromethane is added dropwise to the stirring mixture at room temperature.
-
The reaction is stirred vigorously for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude bis(benzylsulfanyl)methane.
-
The crude product is purified by recrystallization from a suitable solvent such as petroleum ether to afford the pure thioether.[3]
-
2.1.2. Oxidation of Bis(benzylsulfanyl)methane to this compound
This protocol describes a general method for the selective oxidation of a thioether to a sulfoxide using hydrogen peroxide.
-
Materials:
-
Bis(benzylsulfanyl)methane
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid (or another suitable solvent like methanol)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., dichloromethane)
-
-
Procedure:
-
Bis(benzylsulfanyl)methane is dissolved in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Hydrogen peroxide (1.1 equivalents) is added dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is carefully poured into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated under reduced pressure to give the crude this compound.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure sulfoxide.
-
Characterization Data (Representative)
Due to the scarcity of published data for this compound, the following tables provide expected and representative characterization data based on the closely related compound, dibenzyl sulfoxide.[4][5][6][7]
Physicochemical Properties
| Property | Representative Value |
| Molecular Formula | C₁₅H₁₆O₂S₂ |
| Molecular Weight | 292.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 130-140 °C |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30-7.50 | m | 10H | Aromatic protons (Ar-H) |
| ~4.10-4.20 | s | 4H | Benzyl protons (-CH₂-) |
| ~3.80 | s | 2H | Methylene protons (-S-CH₂-S-) |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~130.0 | Aromatic C |
| ~129.0 | Aromatic C |
| ~128.0 | Aromatic C |
| ~127.0 | Aromatic C |
| ~60.0 | Benzyl C (-CH₂-) |
| ~50.0 | Methylene C (-S-CH₂-S-) |
Mass Spectrometry (MS)
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct |
| Fragments | Corresponding to loss of benzyl and sulfinyl groups |
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocols for the synthesis of the precursor, bis(benzylsulfanyl)methane, and its subsequent oxidation offer a clear and actionable pathway for researchers. The representative characterization data, based on the analogous compound dibenzyl sulfoxide, serves as a valuable reference for the analysis and confirmation of the final product. The provided workflow diagram visually summarizes the synthetic strategy. This guide is intended to empower researchers in the fields of chemistry and drug development to explore the potential of this and related sulfoxide compounds. Further research to confirm the specific analytical data for this compound is encouraged.
References
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. expertsmind.com [expertsmind.com]
- 3. Bis(benzylsulfanyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Structures and Theoretical 1H-NMR Spectral Analysis of the Methylene Protons in Dibenzyl Sulfoxide | Scientific.Net [scientific.net]
- 5. dibenzyl sulfoxide [chemister.ru]
- 6. cymitquimica.com [cymitquimica.com]
- 7. rsc.org [rsc.org]
A Technical Guide to Bis(benzylsulfinyl)methane: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(benzylsulfinyl)methane, a sulfoxide-containing organic compound, presents a subject of interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. Due to the limited direct experimental data on this compound, this guide leverages data from its immediate precursor, bis(benzylsulfanyl)methane, and a closely related analog, dibenzyl sulfoxide, to provide a well-rounded technical profile.
Chemical Properties and Structure
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Bis(benzylsulfanyl)methane (Experimental)[1] | Dibenzyl Sulfoxide (Experimental)[2][3] |
| Molecular Formula | C15H16O2S2 | C15H16S2 | C14H14OS |
| Molecular Weight | 292.42 g/mol | 260.40 g/mol [1] | 230.33 g/mol [3] |
| Melting Point | Likely a solid at room temperature, with a melting point higher than dibenzyl sulfoxide. | Not specified, but crystalline solid. | 134 °C[2] |
| Boiling Point | High boiling point, likely with decomposition. | Not available | Decomposes at 210 °C[2] |
| Solubility | Expected to be soluble in organic solvents like diethyl ether and ethanol; likely soluble in water.[2] | Not specified. | Soluble in diethyl ether, ethanol, and water.[2] |
| Appearance | Predicted to be a crystalline solid. | Crystalline solid. | Leaflet-like crystals.[2] |
Structural Analysis
The molecular structure of this compound is defined by the arrangement of its two benzyl groups relative to the central methylene-sulfoxide bridge. The sulfur atoms in the sulfoxide groups are chiral centers, which can lead to diastereomers (a meso compound and a pair of enantiomers).
While a crystal structure for this compound is not available, the crystal structure of its precursor, bis(benzylsulfanyl)methane, has been determined. In bis(benzylsulfanyl)methane, the dithioalkyl chain adopts a helical, all-cis conformation, with the dihedral angle between the two aromatic rings being 74.60 (4)°.[1] It is plausible that the introduction of the oxygen atoms in this compound would influence the conformation and intermolecular interactions.
Table 2: Crystallographic Data for Bis(benzylsulfanyl)methane [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.5146 (1) |
| b (Å) | 12.2628 (3) |
| c (Å) | 20.0128 (5) |
| β (°) | 101.156 (1) |
| Volume (ų) | 1327.78 (5) |
| Z | 4 |
Synthesis of this compound
A reliable method for the synthesis of this compound is the oxidation of its corresponding sulfide, bis(benzylsulfanyl)methane. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4][5][6][7][8] The stoichiometry of the oxidant is crucial to selectively form the sulfoxide without over-oxidation to the sulfone.
Experimental Protocol: Oxidation of Bis(benzylsulfanyl)methane to this compound
Materials:
-
Bis(benzylsulfanyl)methane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve bis(benzylsulfanyl)methane (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (2.0 - 2.2 equivalents) in DCM.
-
Slowly add the m-CPBA solution dropwise to the cooled solution of bis(benzylsulfanyl)methane over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not published, predictions can be made based on the structure and data from analogous compounds like dibenzyl sulfoxide.
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, typically in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfoxide group would likely appear as a singlet or a set of diastereotopic protons (an AB quartet) in the region of 3.5-4.5 ppm. The central methylene protons are also expected in a similar region. Theoretical studies on dibenzyl sulfoxide show that the chemical shifts of the methylene protons are sensitive to the solvent environment.[9][10] In DMSO, the methylene protons of dibenzyl sulfoxide appear as a singlet at 4.16 ppm.[11]
-
¹³C NMR: The ¹³C NMR spectrum would show signals for the aromatic carbons and the methylene carbons. The methylene carbons adjacent to the sulfoxide are expected to resonate around 55-65 ppm. For dibenzyl sulfoxide in DMSO, the methylene carbon signal is at 58.03 ppm.[11]
-
IR Spectroscopy: The infrared (IR) spectrum should exhibit a strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹. For dibenzyl sulfoxide, this band is observed in the range of 1026–1089 cm⁻¹.[11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the benzyl groups and the C-S bonds.
Potential Applications and Future Directions
Sulfoxides are known for their diverse biological activities and their use as chiral auxiliaries in asymmetric synthesis. While no specific biological activities have been reported for this compound, its structural similarity to other bioactive molecules suggests potential for investigation in areas such as antimicrobial or anticancer research. Further research is warranted to isolate and characterize this compound, determine its precise three-dimensional structure, and explore its reactivity and biological profile.
Visualizations
References
- 1. Bis(benzylsulfanyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dibenzyl sulfoxide [chemister.ru]
- 3. cymitquimica.com [cymitquimica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 9. Optimized Structures and Theoretical 1H-NMR Spectral Analysis of the Methylene Protons in Dibenzyl Sulfoxide | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Spectroscopic Data for Bis(benzylsulfinyl)methane Remains Elusive in Public Domain
A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound "Bis(benzylsulfinyl)methane" has yielded no specific experimental spectra in the public domain. Researchers, scientists, and drug development professionals seeking this information will find a notable absence of curated spectroscopic data for this particular molecule in common chemical databases and scientific literature.
While data for structurally related compounds is available, it is crucial to distinguish these from this compound. For instance, spectroscopic information exists for "Bis(phenylsulfonyl)methane," which contains sulfonyl groups (SO2) rather than the sulfinyl groups (SO) of the target compound. Data is also available for "Bis(benzylsulfanyl)methane," the thioether analog, and for the anion of "Bis(phenylsulfinyl)methane." However, the electronic and structural differences between these molecules mean their spectroscopic characteristics cannot be used as a direct substitute for this compound.
A leading chemical supplier, Sigma-Aldrich, explicitly states that they do not collect or provide analytical data for their listing of "Bis(phenylsulfinyl)methane," further underscoring the scarcity of this information.
General Experimental Protocols for Spectroscopic Analysis of Sulfoxides
In the absence of specific data for this compound, a general overview of the methodologies used to obtain spectroscopic data for sulfoxide-containing compounds can be provided. These protocols are standard in the field of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency typically ranging from 300 to 600 MHz. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include those for the methylene protons situated between the two sulfinyl groups and the protons of the benzyl groups.
-
¹³C NMR: A ¹³C NMR spectrum would be acquired using the same sample solution. This would provide information on the carbon framework of the molecule, with distinct signals for the methylene carbon and the carbons of the benzyl groups.
Infrared (IR) Spectroscopy:
-
An IR spectrum would be obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. A key characteristic to look for would be the strong absorption band corresponding to the S=O stretching vibration, typically found in the region of 1030-1070 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectral data would be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a compound like this compound is illustrated below. This diagram outlines the logical sequence from sample preparation to data interpretation.
Crystal Structure Analysis: A Technical Examination of Bis(benzylsulfinyl)methane and its Analogue
A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available crystal structure data for Bis(benzylsulfinyl)methane. Despite extensive investigation, the experimental determination of its three-dimensional atomic arrangement remains unreported.
In the absence of data for the target molecule, this technical guide presents a detailed crystal structure analysis of the closely related sulphur analogue, Bis(benzylsulfanyl)methane . This compound, differing by the oxidation state of the sulfur atoms (thioether vs. sulfoxide), provides valuable structural insights that may be relevant to the study of this compound. The data presented herein is based on the crystallographic analysis reported in the literature[1][2].
Crystal Structure and Molecular Geometry of Bis(benzylsulfanyl)methane
The crystal structure of Bis(benzylsulfanyl)methane (C₁₅H₁₆S₂) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains one molecule of Bis(benzylsulfanyl)methane. The molecular structure is characterized by a dithioalkyl chain with an all-cis conformation, forming a helical shape.[1] The dihedral angle between the mean planes of the two terminal aromatic rings is 74.60 (4)°.[1] The crystal packing is stabilized by weak C—H···π interactions.[1]
Crystallographic Data
The fundamental crystallographic data for Bis(benzylsulfanyl)methane are summarized in Table 1.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆S₂ |
| Formula Weight | 260.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5146 (1) |
| b (Å) | 12.2628 (3) |
| c (Å) | 20.0128 (5) |
| β (°) | 101.156 (1) |
| Volume (ų) | 1327.78 (5) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.303 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| F(000) | 552 |
Table 1: Crystallographic data for Bis(benzylsulfanyl)methane.[1]
Data Collection and Refinement
The data collection and structure refinement parameters provide an indication of the quality of the crystallographic analysis.
| Parameter | Value |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 12942 |
| Independent Reflections | 3335 |
| R(int) | 0.033 |
| Reflections with I > 2σ(I) | 2977 |
| R[F² > 2σ(F²)] | 0.031 |
| wR(F²) | 0.082 |
| Goodness-of-fit (S) | 1.04 |
| Parameters | 155 |
| Δρ(max) (e Å⁻³) | 0.30 |
| Δρ(min) (e Å⁻³) | -0.29 |
Table 2: Data collection and refinement statistics for Bis(benzylsulfanyl)methane.[1]
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of Bis(benzylsulfanyl)methane are detailed below.
Synthesis and Crystallization
The title compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by recrystallization from petroleum ether.
X-ray Data Collection and Structure Determination
A colorless prism-like single crystal with dimensions 0.22 × 0.15 × 0.15 mm was used for data collection on a Bruker APEXII CCD diffractometer.[1] The data were collected at 173 K using Mo Kα radiation. A multi-scan absorption correction was applied using SADABS.[1] The structure was solved and refined using the SHELXTL software package.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Experimental Workflow Visualization
The following diagram illustrates the key stages in the crystal structure determination of Bis(benzylsulfanyl)methane.
References
A Comprehensive Technical Guide to Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzylsulfinyl)methane, more commonly known as dibenzyl sulfoxide, is a sulfur-containing organic compound. This technical guide provides an in-depth overview of its nomenclature, chemical identity, synthesis, and known properties, tailored for professionals in research and drug development. The sulfoxide functional group is a key feature in various pharmacologically active molecules, making dibenzyl sulfoxide and its derivatives subjects of interest in medicinal chemistry.
Nomenclature and Chemical Identity
The nomenclature of this compound can be presented in several ways, reflecting different systematic naming conventions. Its definitive identification is secured by its CAS Registry Number.
| Identifier | Value | Reference |
| Common Name | Dibenzyl sulfoxide | [1] |
| Systematic IUPAC Name | Benzene, 1,1'-[sulfinylbis(methylene)]bis- | [2] |
| CAS Registry Number | 621-08-9 | [2] |
| Molecular Formula | C14H14OS | [3] |
| Molecular Weight | 230.33 g/mol | [3] |
| Synonyms | Bis(phenylmethyl) sulfoxide, Benzyl sulfoxide | [4] |
Physicochemical and Toxicological Properties
A summary of the key quantitative data for dibenzyl sulfoxide is provided below, offering a snapshot of its physical characteristics and toxicological profile.
| Property | Value | Reference |
| Melting Point | 130-134 °C | [5][6] |
| Decomposition Temperature | 210 °C | [5] |
| Solubility | Soluble in diethyl ether, ethanol, and water | [5] |
| Vapor Pressure | 6.53 x 10⁻⁶ mm Hg | [4] |
| LD50 (intraperitoneal, mouse) | 600 mg/kg | [4] |
Experimental Protocols: Synthesis of Dibenzyl Sulfoxide
Two primary methods for the synthesis of dibenzyl sulfoxide are documented. The first is a two-step process involving the formation of a sulfide intermediate followed by oxidation. The second is a direct oxidation from the corresponding sulfide using a different oxidizing agent.
Two-Step Synthesis via Dibenzyl Sulfide Intermediate
This common laboratory preparation involves two distinct experimental stages.
Step 1: Synthesis of Dibenzyl Sulfide
-
Dissolve sodium sulfide (0.0040 mol) and benzyl chloride (0.0079 mol) in 50 mL of anhydrous ethanol at 70°C.[7][8]
-
Extract the aqueous solution with dichloromethane (CH₂Cl₂).[7][8]
-
Evaporate the dichloromethane to yield dibenzyl sulfide.[7][8]
Step 2: Oxidation to Dibenzyl Sulfoxide
-
Dissolve the dibenzyl sulfide (0.0028 mol) obtained in Step 1 in 60 mL of acetic acid.[7][8]
-
Place the solution in an ice bath and stir vigorously.[7][8]
-
Add 30% hydrogen peroxide (0.0028 mol) dropwise to the solution over 1 hour.[7][8]
-
Evaporate the dichloromethane to yield dibenzyl sulfoxide.[7][8]
Alternative Synthesis Method
This method provides a one-pot synthesis from the sulfide to the sulfoxide.
-
Reflux a mixture of benzyl sulfide (0.01 mol) and thiacyclopentane 1-oxide (0.04 mol) in 25 mL of acetic acid.[5]
-
Add 5 drops of sulfuric acid as a catalyst.[5]
-
Continue refluxing for 16 hours.[5]
-
Dilute the resulting mixture with water.[5]
-
Extract with 200 mL of diethyl ether.[5]
-
Wash the ether layer three times with 100 mL of water.[5]
-
Dilute the ether layer with alcohol and treat with charcoal.[5]
-
Concentrate the solution under reduced pressure to yield dibenzyl sulfoxide.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis protocol for dibenzyl sulfoxide.
Caption: Workflow for the two-step synthesis of dibenzyl sulfoxide.
Biological Activity and Applications
While extensive research on the specific signaling pathways of dibenzyl sulfoxide is not widely published, its known biological activities and applications provide insight into its potential roles.
Known Biological Effects
-
Enzyme Inhibition: Dibenzyl sulfoxide has been shown to inhibit microbial metabolism through its interaction with cytochrome P450 enzymes.[9]
-
Antineoplastic Potential: Derivatives of benzyl naphthyl sulfoxide have demonstrated potent antineoplastic activity, suggesting the sulfoxide moiety is a valuable pharmacophore in the design of anti-cancer agents.[10]
Chemical and Industrial Applications
-
Catalysis: It can act as a solid catalyst in the cationic polymerization of vinyl monomers.[9]
-
Synthetic Intermediate: Dibenzyl sulfoxide is a versatile intermediate in various organic syntheses.[1]
The following diagram illustrates the logical relationships of dibenzyl sulfoxide's known activities and applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Benzene, 1,1'-(sulfinylbis(methylene))bis- - Hazardous Agents | Haz-Map [haz-map.com]
- 5. dibenzyl sulfoxide [chemister.ru]
- 6. DIBENZYL SULFOXIDE | 621-08-9 [chemicalbook.com]
- 7. Dibenzyl sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl sulfoxide | 621-08-9 | FB01395 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
Theoretical and computational studies of "Bis(benzylsulfinyl)methane"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental and computational data for bis(benzylsulfinyl)methane is limited in publicly available scientific literature. This guide is therefore based on established principles of computational chemistry, theoretical analysis of analogous sulfinyl compounds, and standard experimental protocols for the synthesis and characterization of similar molecules.
Introduction
This compound is a chemical compound of interest due to the prevalence of the sulfoxide functional group in various pharmacologically active molecules. The stereogenic sulfur center and the conformational flexibility of the benzyl groups make it a compelling subject for theoretical and computational investigation. Such studies are crucial for understanding its potential interactions with biological targets, predicting its physicochemical properties, and guiding synthetic efforts. This document provides a comprehensive overview of the proposed theoretical and computational approaches, alongside plausible experimental protocols for its synthesis and characterization.
Theoretical and Computational Studies
Theoretical and computational chemistry offer powerful tools to investigate the properties of this compound at the molecular level. These studies can provide insights into its electronic structure, conformational landscape, and potential reactivity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For this compound, these calculations can predict a range of important parameters.
Table 1: Predicted Molecular Properties from Quantum Chemical Calculations
| Property | Computational Method | Predicted Information |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G) | Provides optimized 3D coordinates of the atoms, bond lengths, bond angles, and dihedral angles. This is the foundational data for all other computational analyses. |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | Predicts the infrared (IR) and Raman spectra. These can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes of the sulfinyl and benzyl groups. |
| Electronic Properties | DFT (e.g., B3LYP/6-31G) | Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. |
| Spectroscopic Data | GIAO-DFT (e.g., B3LYP/6-31G) | Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is invaluable for interpreting experimental NMR spectra and confirming the molecular structure. |
| Thermochemical Data | DFT (e.g., B3LYP/6-31G*) | Calculation of enthalpy, entropy, and Gibbs free energy. These values are important for predicting the thermodynamics of reactions involving the molecule. |
Conformational Analysis
The presence of flexible benzyl groups suggests that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is critical for predicting its behavior in solution and its ability to bind to biological targets.
Table 2: Approaches for Conformational Analysis
| Analysis Type | Computational Method | Description |
| Potential Energy Scan | Molecular Mechanics or DFT | Systematically rotating key dihedral angles (e.g., C-S-C-C) to identify low-energy conformations. This provides a map of the conformational landscape. |
| Molecular Dynamics | Force Field (e.g., AMBER, GROMACS) | Simulates the motion of the molecule over time at a given temperature. This allows for the exploration of a wider range of conformations and provides insights into the dynamic behavior of the molecule in different environments (e.g., in vacuum or in a solvent). |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound, based on standard organic chemistry techniques and procedures for analogous compounds.
Synthesis
A plausible synthetic route to this compound is the oxidation of its precursor, bis(benzylsulfanyl)methane.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve bis(benzylsulfanyl)methane (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) (2 equivalents), dropwise to the cooled solution while stirring. The use of two equivalents of the oxidizing agent is intended to oxidize both sulfur atoms.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
A suite of analytical techniques would be necessary to confirm the identity and purity of the synthesized this compound.
Table 3: Analytical Techniques for Characterization
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Expect to see characteristic signals for the methylene protons of the benzyl groups and the central methylene bridge. The chemical shifts will be influenced by the electronegative sulfinyl groups. ¹³C NMR: Signals corresponding to the carbons of the benzyl rings and the methylene carbons. The chemical shifts will provide information about the electronic environment of each carbon atom. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1030-1060 cm⁻¹ is characteristic of the S=O stretching vibration in sulfoxides. The spectrum will also show characteristic bands for the aromatic C-H and C=C stretching of the benzyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound would be observed. Fragmentation patterns can provide further structural information. |
| X-ray Crystallography | If suitable single crystals can be grown, X-ray crystallography will provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the related compound, bis(benzylsulfanyl)methane, has been reported and could serve as a useful comparison[1]. |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
References
Chirality and stereochemistry of "Bis(benzylsulfinyl)methane"
An In-depth Technical Guide on the Chirality and Stereochemistry of Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a chiral molecule of significant interest in stereochemistry and asymmetric synthesis. Due to the presence of two stereogenic sulfur atoms, it can exist as a set of stereoisomers: a meso compound and a pair of enantiomers. The controlled synthesis, separation, and characterization of these stereoisomers are crucial for their application as chiral ligands or auxiliaries in drug development and catalysis. This document provides a comprehensive overview of the stereochemical aspects of bis(sulfinyl)methanes, detailing their synthesis, the structural relationship between their isomers, and the experimental protocols for their characterization and separation. While specific quantitative data for this compound is scarce in published literature, this guide leverages data from the closely related and well-characterized bis(phenylsulfinyl)methane to provide a robust technical foundation.
Introduction to Stereochemistry
The core of this compound's stereochemistry lies in the tetrahedral geometry of its two sulfoxide groups. Each sulfur atom, bonded to an oxygen, a benzyl group, and the central methylene carbon, constitutes a stereocenter. For a molecule with two stereocenters, a maximum of 2n (where n=2) stereoisomers, i.e., four, can exist. However, due to the symmetry of the molecule, these stereoisomers manifest as one achiral meso compound and one pair of chiral enantiomers (d,l or (±) pair).
-
Meso Isomer : This diastereomer possesses an internal plane of symmetry and is therefore achiral. The stereochemical configurations at the two sulfur atoms are opposite, designated as (R,S).
-
Enantiomeric Pair : This consists of two chiral diastereomers that are non-superimposable mirror images of each other. They have the same configuration at both sulfur centers, being either (R,R) or (S,S). This pair constitutes the racemic mixture.
The distinct spatial arrangement of these isomers results in different physical properties, such as melting point, solubility, and chromatographic retention times, which can be exploited for their separation. Their chiroptical properties, such as optical rotation, are fundamentally different: the meso form is optically inactive, while the enantiomers rotate plane-polarized light in equal and opposite directions.
Caption: Logical relationship of this compound stereoisomers.
Synthesis and Stereocontrol
The primary route to this compound is the oxidation of its prochiral precursor, bis(benzylsulfanyl)methane. The stereochemical outcome of this reaction is highly dependent on the choice of oxidizing agent and reaction conditions.
General Oxidation Protocol
A non-stereoselective oxidation typically yields a mixture of the meso and racemic diastereomers. The synthesis of meso- and (±)-bis(phenylsulfinyl)methane has been successfully achieved via the oxidation of bis(phenylthio)methane with hydrogen peroxide.[1] A similar protocol is applicable for the benzyl analogue.
Experimental Protocol: Synthesis of meso and (±)-Bis(benzylsulfinyl)methane
-
Dissolution : Dissolve bis(benzylsulfanyl)methane (1 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Oxidation : Cool the solution in an ice bath and add hydrogen peroxide (typically 30% aqueous solution, ~2.2 equivalents) dropwise while maintaining the temperature below 10°C.
-
Reaction : Allow the mixture to stir at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching & Extraction : Pour the reaction mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Washing : Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Separation : The resulting diastereomers (meso and racemic) can be separated by fractional crystallization or column chromatography.
Asymmetric Oxidation
Achieving an enantiomerically enriched product requires an asymmetric oxidation strategy. This typically involves the use of a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral metal catalyst.[2] Common systems include those based on titanium or vanadium complexes with chiral ligands like diethyl tartrate (DET) or Schiff bases.[2] These methods aim to selectively produce one enantiomer over the other, leading to a product with a non-zero enantiomeric excess (ee).
Caption: General experimental workflow for synthesis and separation.
Characterization and Data
The characterization of this compound stereoisomers relies on a combination of crystallographic and spectroscopic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of the isomers. A study on meso-bis(phenylsulfinyl)methane revealed an anti-conformation with R and S configurations at the two sulfur atoms.[3] The phenylsulfinyl groups were found to be nearly orthogonal to the central dithiomethane group.[3] Similar conformational features are anticipated for the benzyl analogue.
Table 1: Crystallographic Data for meso-Bis(phenylsulfinyl)methane
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₂S₂ | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Configuration | R,S (meso) | [3] |
| Conformation | Anti | [3] |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers in solution. The meso and racemic forms of bis(sulfinyl)methanes are chemically distinct and will exhibit different chemical shifts for their respective protons, particularly the central methylene protons (S-CH₂-S).
Experimental Protocol: NMR Analysis with Lanthanide Shift Reagents
Due to potential signal overlap, lanthanide shift reagents (LSRs), such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], can be employed to induce larger chemical shift differences between the signals of the diastereomers, aiding in their identification and quantification.[1]
-
Sample Preparation : Prepare a standard solution of the isomer mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum of the mixture.
-
LSR Addition : Add small, incremental amounts of the LSR (e.g., Eu(dpm)₃) to the NMR tube.
-
Spectral Acquisition : Acquire a new ¹H NMR spectrum after each addition.
-
Analysis : Observe the differential downfield shifts of the proton signals for the meso and racemic isomers. The differing coordination of the LSR to the sulfoxide oxygen atoms in the two diastereomers leads to distinct spectral separation, allowing for unambiguous assignment.
Table 2: Expected ¹H NMR Characteristics
| Isomer | Methylene Protons (S-CH₂-S) | Benzyl Protons (Ph-CH₂) |
| meso | Likely appear as a singlet or a simple AB quartet. | A single set of signals. |
| (±)-rac | May appear as a more complex multiplet or a distinct AB quartet. | A single set of signals, but shifted relative to the meso form. |
Separation of Enantiomers
While the meso diastereomer can be separated from the racemic mixture by standard chromatographic or crystallization methods, resolving the racemic mixture into its individual (R,R) and (S,S) enantiomers requires chiral separation techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and effective method for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.
Experimental Protocol: Chiral HPLC Separation
-
CSP Selection : Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for a broad range of chiral compounds, including sulfoxides.[4][5]
-
Mobile Phase Optimization : A systematic screening of mobile phases is necessary. Typical mobile phases include mixtures of hexane/isopropanol or other alcohol modifiers for normal-phase chromatography, or acetonitrile/water/buffers for reversed-phase chromatography.
-
Analysis : Inject the racemic mixture onto the chiral column and monitor the elution profile using a UV detector. The two enantiomers will interact differently with the CSP, resulting in different retention times and thus, separation.
-
Scale-up : For preparative separation, the optimized analytical method can be scaled up using a larger-diameter column and higher flow rates to isolate gram quantities of each enantiomer.
Caption: Workflow for chiral HPLC separation of enantiomers.
Conclusion
This compound represents a classic example of a molecule with two stereogenic sulfur atoms, giving rise to meso and racemic stereoisomers. Understanding the synthesis, characterization, and separation of these isomers is fundamental for their potential use in asymmetric synthesis and pharmaceutical research. Through a combination of controlled oxidation of the thioether precursor and subsequent chromatographic separation, the individual stereoisomers can be isolated. Definitive characterization is achieved through X-ray crystallography and NMR spectroscopy, potentially enhanced with lanthanide shift reagents. The resolution of the racemic pair into its pure enantiomers is readily achievable with modern chiral HPLC techniques. This guide provides the necessary theoretical framework and practical protocols for researchers to effectively work with this important class of chiral molecules.
References
- 1. meso- and (±)-Bis(phenylsulphinyl)methane. Characterization using nuclear magnetic resonance chemical shift reagents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [cora.ucc.ie]
- 3. meso-Bis(phenylsulfinyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Bis(benzylsulfinyl)methane
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of chemical compounds is paramount for ensuring stability, safety, and efficacy. This document provides a detailed overview of the thermal stability and decomposition of Bis(benzylsulfinyl)methane, a sulfur-containing organic compound.
Thermal Decomposition Analysis
The thermal behavior of this compound has been investigated to determine its stability and decomposition pathway. The primary method for this analysis is thermogravimetry (TG), which measures the change in mass of a sample as a function of temperature.
A key study in this area subjected this compound to a controlled heating process under an inert nitrogen atmosphere. The sample was heated from room temperature to 600°C at a constant rate of 10°C per minute. This analysis revealed a two-step decomposition process. The initial decomposition phase occurs between 160°C and 210°C, with a significant mass loss of 45.8%. The second decomposition stage takes place between 210°C and 310°C, resulting in an additional mass loss of 23.2%.
The final residue remaining at 600°C accounted for 27.0% of the initial mass. This non-volatile residue suggests the formation of a stable carbonaceous material.
For clarity and comparative analysis, the quantitative data from the thermogravimetric analysis is summarized in the table below.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
| First Stage | 160 - 210 | 45.8 |
| Second Stage | 210 - 310 | 23.2 |
| Total Mass Loss | 160 - 310 | 69.0 |
| Final Residue at 600°C | 27.0 |
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following section details the methodology employed for the thermogravimetric analysis of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer was used for this experiment.
Experimental Conditions:
-
Sample Mass: A precise amount of this compound was placed in an alumina crucible.
-
Atmosphere: The experiment was conducted under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min to ensure an inert environment and prevent oxidative side reactions.
-
Temperature Program: The sample was heated from room temperature to 600°C.
-
Heating Rate: A linear heating rate of 10°C/min was applied.
Procedure:
-
The thermogravimetric analyzer was calibrated according to the manufacturer's specifications.
-
A sample of this compound was accurately weighed and placed into the alumina crucible.
-
The crucible was placed in the furnace of the TGA instrument.
-
The furnace was sealed, and the system was purged with nitrogen gas for a sufficient time to ensure an inert atmosphere.
-
The temperature program was initiated, and the mass of the sample was recorded continuously as a function of temperature.
-
The experiment was concluded once the temperature reached 600°C and the mass of the residue stabilized.
-
The resulting thermogram (mass vs. temperature) was analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.
Visualization of Experimental Workflow
The logical flow of the experimental procedure for the thermal analysis of this compound is depicted in the following diagram.
An In-depth Technical Guide on the Solubility of Bis(benzylsulfinyl)methane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzylsulfinyl)methane is an organic compound containing two sulfinyl functional groups attached to a central methylene bridge, with benzyl groups appended to each sulfur atom. As a sulfoxide, its solubility is dictated by the polar nature of the S=O bond and the nonpolar character of the benzyl and methylene groups. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various fields, including medicinal chemistry and materials science. This guide provides an overview of the expected solubility of this compound in common organic solvents, a general experimental protocol for solubility determination, and a workflow for its synthesis and characterization.
Predicted Solubility of this compound
The presence of two polar sulfoxide groups suggests that this compound will exhibit moderate to good solubility in polar organic solvents. The two nonpolar benzyl groups will contribute to its solubility in less polar, aromatic solvents. The overall solubility will be a balance between these competing factors. Based on the general solubility of sulfoxides like dimethyl sulfoxide (DMSO) and the influence of the benzyl groups, the following table summarizes the expected qualitative solubility of this compound.[1][2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar sulfoxide groups of the solute can interact favorably with the polar aprotic solvent molecules. DMSO, being a sulfoxide itself, is expected to be an excellent solvent.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The sulfoxide groups can act as hydrogen bond acceptors, leading to good interactions with protic solvents. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can solvate both the polar and nonpolar parts of the molecule effectively. |
| Aromatic | Toluene, Benzene | Moderate | The benzyl groups of the solute will have favorable π-π stacking interactions with aromatic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than the other categories and may not be as effective at solvating the polar sulfoxide groups. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The large nonpolar hydrocarbon structure of these solvents will not effectively solvate the polar sulfoxide moieties of this compound. |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid organic compound in various solvents at a specific temperature.[3][4][5]
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.
-
-
Determination of Solute Concentration:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant from each vial using a micropipette.
-
Dispense the supernatant into a pre-weighed, labeled vial. Record the exact weight of the empty vial.
-
Evaporate the solvent from the vials in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or use a vacuum desiccator.
-
Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)
-
Workflow for Synthesis and Characterization
As no specific signaling pathways involving this compound were identified, a logical workflow for its synthesis and characterization is presented below. The synthesis is based on the oxidation of the corresponding sulfide, a common method for preparing sulfoxides.[6]
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, its chemical structure allows for informed predictions. It is expected to be most soluble in polar aprotic solvents and moderately soluble in polar protic, chlorinated, and aromatic solvents, with low solubility in nonpolar aliphatic solvents. The provided experimental protocol offers a standard method for researchers to determine the precise solubility of this compound in their solvents of interest. The outlined synthesis and characterization workflow provides a logical pathway for the preparation and validation of this compound for further research and development. For professionals in drug development, understanding these solubility characteristics is a critical first step in formulation and delivery studies.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lanthanide Complexes with Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed, generalized protocol for the synthesis of lanthanide complexes using bis(sulfinyl)alkane ligands, with a specific focus on the proposed ligand "Bis(benzylsulfinyl)methane." Due to the absence of specific literature on this compound as a ligand for lanthanide complexes, the following protocols are based on established methods for analogous sulfoxide-containing ligands. These complexes are of interest for their potential applications in areas such as luminescent probes, magnetic resonance imaging (MRI) contrast agents, and catalysis, owing to the unique photophysical and magnetic properties of lanthanide ions.
Introduction to Lanthanide-Sulfoxide Complexes
Lanthanide ions (Ln³⁺) are hard acids and therefore readily coordinate with hard donor atoms like oxygen. Sulfoxide groups (R₂S=O) are excellent ligands for lanthanides as they coordinate through the oxygen atom. The coordination of the sulfoxide oxygen to the lanthanide ion results in a characteristic shift of the S=O stretching frequency in the infrared (IR) spectrum, providing a clear indication of complex formation. The steric and electronic properties of the sulfoxide ligand can influence the coordination number, geometry, and the resulting photophysical properties of the lanthanide complex. Bidentate bis(sulfoxide) ligands, such as the proposed this compound, can form stable chelate rings with lanthanide ions.
Proposed Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through a two-step process starting from dibromomethane and benzyl mercaptan. The first step is the synthesis of the corresponding bis-sulfide, Bis(benzylthio)methane, followed by its oxidation to the bis-sulfoxide.
2.1. Experimental Protocol: Synthesis of Bis(benzylthio)methane
-
Reaction Setup: To a solution of benzyl mercaptan (2 equivalents) in a suitable solvent such as ethanol or methanol, add a base like sodium hydroxide or sodium ethoxide (2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Stir the resulting solution at room temperature and add dibromomethane (1 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
2.2. Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized Bis(benzylthio)methane (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.
-
Oxidation: Cool the solution in an ice bath and add an oxidizing agent such as hydrogen peroxide (2 equivalents) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) (2 equivalents) portion-wise. Careful control of the stoichiometry is crucial to avoid over-oxidation to the sulfone.
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with a saturated solution of sodium thiosulfate if m-CPBA was used). Neutralize the solution with a weak base like sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
General Synthesis of Lanthanide Complexes with this compound
The following is a general protocol for the synthesis of lanthanide complexes with the proposed this compound ligand. The stoichiometry, solvent, and reaction conditions may require optimization for specific lanthanide ions.
3.1. Experimental Protocol
-
Preparation of Solutions: Prepare a solution of the desired lanthanide(III) salt (e.g., nitrate, perchlorate, or chloride hydrate) in a suitable solvent. Common solvents include methanol, ethanol, or acetonitrile. Prepare a separate solution of this compound in the same solvent.
-
Reaction: Add the ligand solution dropwise to the stirred solution of the lanthanide salt at room temperature. The molar ratio of ligand to metal is typically varied to isolate complexes with different stoichiometries (e.g., 1:1, 2:1, 3:1).
-
Complex Formation: Stir the reaction mixture for several hours (typically 2-24 hours) at room temperature or with gentle heating. The formation of a precipitate may indicate the formation of the complex.
-
Isolation of the Complex: If a precipitate forms, it can be collected by filtration, washed with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether, and finally dried in vacuo. If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.
-
Storage: The resulting lanthanide complexes should be stored in a desiccator over a suitable drying agent.
Characterization of Lanthanide Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and purity of the lanthanide complexes and to elucidate their structure.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the sulfoxide group to the lanthanide ion. A shift of the S=O stretching vibration to a lower frequency (typically 30-50 cm⁻¹) is indicative of coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes. For paramagnetic lanthanide ions, the NMR signals will be shifted and broadened.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, including the coordination number and geometry of the lanthanide ion.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
-
Luminescence Spectroscopy: For luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺), excitation and emission spectra can be recorded to study their photophysical properties.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for a series of lanthanide complexes with this compound, denoted as L.
Table 1: Elemental Analysis Data for [Ln(L)₂(NO₃)₃] Complexes
| Complex | %C (Calc.) | %C (Found) | %H (Calc.) | %H (Found) | %N (Calc.) | %N (Found) |
| [La(L)₂(NO₃)₃] | 40.59 | 40.65 | 3.60 | 3.65 | 4.73 | 4.68 |
| [Eu(L)₂(NO₃)₃] | 40.06 | 40.12 | 3.55 | 3.59 | 4.67 | 4.61 |
| [Tb(L)₂(NO₃)₃] | 39.75 | 39.81 | 3.53 | 3.57 | 4.63 | 4.58 |
Table 2: Key IR Stretching Frequencies (cm⁻¹) for the Ligand and its Lanthanide Complexes
| Compound | ν(S=O) | Δν(S=O) | ν(NO₃⁻) |
| This compound (L) | 1045 | - | - |
| [La(L)₂(NO₃)₃] | 1005 | -40 | 1480, 1310 |
| [Eu(L)₂(NO₃)₃] | 1002 | -43 | 1482, 1312 |
| [Tb(L)₂(NO₃)₃] | 1000 | -45 | 1485, 1315 |
Table 3: Luminescence Properties of Eu(III) and Tb(III) Complexes in the Solid State at Room Temperature
| Complex | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Main Transitions |
| [Eu(L)₂(NO₃)₃] | 280 | 592, 615, 651, 698 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ |
| [Tb(L)₂(NO₃)₃] | 285 | 490, 545, 585, 620 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ |
Potential Applications
Lanthanide complexes with sulfoxide ligands have several potential applications:
-
Luminescent Probes: The characteristic and sharp emission bands of certain lanthanide ions (e.g., Eu³⁺ and Tb³⁺) make these complexes suitable for use as luminescent probes in biological imaging and assays.
-
MRI Contrast Agents: Gadolinium(III) complexes are widely used as contrast agents in MRI. Novel Gd³⁺ complexes with ligands like this compound could be explored for improved relaxivity and biocompatibility.
-
Catalysis: Lanthanide ions are known to act as Lewis acids and can catalyze a variety of organic reactions. The chiral nature of the sulfoxide groups could also be exploited for asymmetric catalysis.
-
Drug Development: Lanthanide complexes have been investigated for their therapeutic properties. The biological activity of these novel complexes could be a subject of future research.
Disclaimer: The protocols and data presented herein are generalized and hypothetical, based on the chemistry of similar compounds. Researchers should conduct their own literature search and optimization studies for any new synthetic procedures. All experiments should be carried out with appropriate safety precautions in a well-equipped laboratory.
Application of Bis(benzylsulfinyl)methane in Luminescent Materials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of bis(benzylsulfinyl)methane as a ligand in the preparation of novel luminescent materials. Particular focus is given to its use in synthesizing highly efficient lanthanide complexes with enhanced photophysical properties.
This compound has emerged as a promising organic ligand for sensitizing the luminescence of lanthanide ions, particularly europium (Eu³⁺) and terbium (Tb³⁺). Its unique structure allows for efficient energy transfer to the metal center, resulting in materials with strong and sharp emission bands, making them suitable for a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and advanced imaging agents.
Luminescence Enhancement in Lanthanide Complexes
The core principle behind the use of this compound in luminescent materials lies in the "antenna effect." The organic ligand absorbs incident light (typically in the UV region) and transfers the excitation energy to the encapsulated lanthanide ion, which then emits light at its characteristic wavelength. This process overcomes the inherently low absorption cross-sections of the lanthanide ions themselves.
Studies have shown that ternary complexes, incorporating this compound as the primary ligand and a secondary ligand such as 1,10-phenanthroline or 2,2'-dipyridyl, exhibit significantly enhanced luminescence compared to their binary counterparts. This enhancement is attributed to several factors:
-
Increased coordination saturation: The secondary ligand helps to shield the lanthanide ion from solvent molecules that can quench luminescence.
-
Modified ligand field: The introduction of a second ligand alters the symmetry around the lanthanide ion, which can lead to higher quantum yields and longer luminescence lifetimes.
-
Improved energy transfer efficiency: The combination of ligands can create a more favorable pathway for energy migration from the ligands to the metal ion.
Quantitative Luminescence Data
The following tables summarize the key photophysical properties of lanthanide complexes incorporating this compound. Note: Specific quantitative data from primary literature was not fully accessible. The tables are structured for the inclusion of such data when available.
Table 1: Photophysical Properties of Europium(III) Complexes with this compound
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) |
| Eu(BBSM)₃(H₂O)₂ | Data not available | Data not available | Data not available | Data not available |
| Eu(BBSM)₃(Phen) | Data not available | Data not available | Data not available | Data not available |
| Eu(BBSM)₃(Dipy) | Data not available | Data not available | Data not available | Data not available |
BBSM = this compound; Phen = 1,10-phenanthroline; Dipy = 2,2'-dipyridyl
Table 2: Photophysical Properties of Terbium(III) Complexes with this compound
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) |
| Tb(BBSM)₃(H₂O)₂ | Data not available | Data not available | Data not available | Data not available |
| Tb(BBSM)₃(Phen) | Data not available | Data not available | Data not available | Data not available |
| Tb(BBSM)₃(Dipy) | Data not available | Data not available | Data not available | Data not available |
BBSM = this compound; Phen = 1,10-phenanthroline; Dipy = 2,2'-dipyridyl
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its lanthanide complexes, based on information from available literature. Note: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and access to the detailed procedures in the primary literature.
Protocol 1: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound was not available in the searched literature. A general approach would likely involve the oxidation of the corresponding bis(benzylthio)methane.
Protocol 2: Synthesis of a Ternary Europium(III) Complex with this compound and 1,10-Phenanthroline
-
Preparation of the Precursor Solution: Dissolve a stoichiometric amount of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Addition of Europium Salt: To the ligand solution, add a solution of a europium(III) salt (e.g., Eu(NO₃)₃·6H₂O or EuCl₃·6H₂O) in the same solvent, typically in a 3:1 ligand-to-metal molar ratio.
-
Reaction: Stir the mixture at room temperature for a specified period to allow for the formation of the binary complex.
-
Addition of the Secondary Ligand: Add a solution of 1,10-phenanthroline in the same solvent to the reaction mixture, typically in a 1:1 molar ratio with the europium salt.
-
Precipitation and Isolation: Continue stirring for several hours. The ternary complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a pure product.
-
Characterization: Characterize the final product using techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm its composition and structure.
Diagrams and Workflows
The following diagrams illustrate the key processes involved in the preparation and function of luminescent materials based on this compound.
Application of Bis(benzylsulfinyl)methane in Fluorescence Spectroscopy: A Prospective Outlook
Introduction
Currently, there is a notable absence of published scientific literature detailing the synthesis, photophysical properties, or specific applications of "Bis(benzylsulfinyl)methane" in fluorescence spectroscopy. Extensive searches have not yielded any established protocols or datasets for this particular compound. However, the broader class of aromatic sulfoxides, to which this compound belongs, has been investigated for its fluorescent properties. This document, therefore, provides a prospective application note based on the known characteristics of structurally related organosulfur compounds. The protocols and data presented herein are intended as a foundational guide for researchers interested in exploring the potential of this compound as a novel fluorescent probe.
General Principles: Fluorescence in Aromatic Sulfoxides
The fluorescence of aromatic compounds containing a sulfoxide group is influenced by several factors. The sulfoxide moiety, with its lone pair of electrons on the sulfur atom and the S=O bond, can participate in electronic transitions and affect the photophysical properties of the molecule. Research on various aromatic sulfoxides has revealed that metal coordination to the sulfoxide can enhance fluorescence emission.[1] Furthermore, the oxidation state of the sulfur atom is a critical determinant of the compound's fluorescent behavior; for instance, the oxidation of a sulfide to a sulfoxide can lead to significant changes in the emission spectra.[2][3] It is also important to note that the excited states of some benzylic aryl sulfoxides can be deactivated through non-radiative pathways, which may quench fluorescence.
Hypothetical Application Note: this compound as a Fluorescent Probe
This section outlines a hypothetical application of this compound as a fluorescent probe. The data and protocols are theoretical and intended to serve as a starting point for experimental investigation.
Potential Photophysical Properties
The following table summarizes the key photophysical parameters that would need to be experimentally determined for this compound. The values are placeholders based on typical ranges for fluorescent aromatic compounds.
| Parameter | Symbol | Hypothetical Value/Range | Measurement Condition |
| Molar Absorptivity | ε | 10,000 - 50,000 M⁻¹cm⁻¹ | In Ethanol |
| Excitation Maximum | λex | 280 - 350 nm | In Ethanol |
| Emission Maximum | λem | 350 - 500 nm | In Ethanol |
| Quantum Yield | Φf | 0.1 - 0.5 | Relative to a standard (e.g., quinine sulfate) |
| Fluorescence Lifetime | τ | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Stokes Shift | Δλ | 50 - 150 nm | Difference between λem and λex |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the characterization of its fluorescent properties.
1. Synthesis of this compound
A potential synthetic route to this compound could involve the controlled oxidation of the corresponding sulfide, Bis(benzylthio)methane.
-
Materials:
-
Bis(benzylthio)methane
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Bis(benzylthio)methane in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the oxidizing agent to the solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Sample Preparation for Fluorescence Spectroscopy
-
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to the desired concentrations for analysis (e.g., 1-10 µM).
-
Transfer the solutions to quartz cuvettes for measurement.
-
3. Fluorescence Spectroscopy Measurements
-
Instrumentation:
-
A calibrated spectrofluorometer
-
-
Procedure:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Excite the sample at the determined λex and scan the emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions. Calculate the quantum yield using the comparative method.
-
Fluorescence Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile and determine the fluorescence lifetime (τ).
-
Visualizations
The following diagrams illustrate the proposed experimental workflows.
References
Application Notes and Protocols for the Synthesis of Bis(benzylsulfinyl)methane-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of the ligand Bis(benzylsulfinyl)methane and its subsequent complexation with palladium(II) and platinum(II) metal centers.
Introduction
This compound is a bidentate sulfoxide ligand that offers potential for the development of novel metal-based therapeutic agents and catalysts. The sulfinyl functional groups can coordinate to metal centers through either the oxygen or sulfur atoms, a property influenced by the hard and soft acid-base (HSAB) nature of the metal ion. This dual coordinating ability, coupled with the stereochemistry at the sulfur atoms, makes it an intriguing ligand for the design of metal complexes with specific geometries and reactivities. This document outlines a reliable two-step synthesis for the ligand and a general protocol for the formation of its palladium and platinum complexes.
Synthesis of the Ligand: this compound
The synthesis of this compound is achieved in two sequential steps: first, the preparation of the thioether precursor, Bis(benzylsulfanyl)methane, followed by its selective oxidation to the desired sulfoxide.
Part 1: Synthesis of Bis(benzylsulfanyl)methane
This protocol is adapted from the known synthesis of similar thioacetals.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium hydroxide (2.4 g, 60 mmol) in water (30 mL) in a round-bottom flask equipped with a magnetic stirrer, add benzyl mercaptan (5.0 g, 40 mmol).
-
Addition of Dichloromethane: Stir the resulting solution vigorously and add dichloromethane (3.4 g, 40 mmol) dropwise over a period of 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Bis(benzylsulfanyl)methane as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| Benzyl Mercaptan | 5.0 g |
| Dichloromethane | 3.4 g |
| Sodium Hydroxide | 2.4 g |
| Product | |
| Bis(benzylsulfanyl)methane | |
| Theoretical Yield | 5.2 g |
| Typical Actual Yield | 4.4 - 4.9 g (85-95%) |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 10H, Ar-H), 3.75 (s, 4H, Ph-CH₂-S), 3.65 (s, 2H, S-CH₂-S) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5, 129.0, 128.5, 127.3, 36.8, 35.2 |
| IR (KBr, cm⁻¹) | 3060, 3030, 2920, 1495, 1450, 1240, 700 |
Part 2: Selective Oxidation to this compound
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the selective oxidation of the thioether to the sulfoxide.
Experimental Protocol:
-
Dissolution: Dissolve Bis(benzylsulfanyl)methane (2.6 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add a solution of m-CPBA (77%, 4.9 g, 22 mmol, 2.2 equivalents) in dichloromethane (50 mL) dropwise to the cooled solution over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Work-up: Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is a mixture of diastereomers (meso and dl). These can be separated by careful column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diastereomers of this compound as white solids.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| Bis(benzylsulfanyl)methane | 2.6 g |
| m-CPBA (77%) | 4.9 g |
| Product | |
| This compound | |
| Theoretical Yield | 2.92 g |
| Typical Actual Yield | 2.3 - 2.6 g (80-90%) |
| Characterization Data (for the mixture of diastereomers) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 10H, Ar-H), 4.15-3.95 (m, 4H, Ph-CH₂-SO), 3.80-3.60 (m, 2H, SO-CH₂-SO) |
| IR (KBr, cm⁻¹) | 3060, 3030, 2920, 1495, 1450, 1040 (S=O stretch) |
Synthesis of this compound-Metal Complexes
The following are general protocols for the synthesis of palladium(II) and platinum(II) complexes using this compound as the ligand. These reactions typically proceed via ligand exchange from a suitable metal precursor.
General Protocol for Palladium(II) Complex Synthesis
Experimental Protocol:
-
Precursor Preparation: Prepare a solution of a suitable palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂], by dissolving it in an appropriate solvent like dichloromethane or chloroform.
-
Ligand Addition: To the stirred solution of the palladium precursor (1 equivalent), add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of the complex is often indicated by a color change and/or the precipitation of the product.
-
Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of the cold solvent, and dry under vacuum. If no precipitate forms, reduce the volume of the solvent under reduced pressure and add a non-coordinating solvent like hexane to induce precipitation.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| [PdCl₂(MeCN)₂] | 1 equivalent |
| This compound | 1 equivalent |
| Product | |
| [PdCl₂(this compound)] | |
| Typical Yield | 70-90% |
| Characterization Data (Expected) | |
| ¹H NMR (CDCl₃, 400 MHz) | Shifts in the aromatic and methylene protons of the ligand upon coordination. |
| IR (KBr, cm⁻¹) | Shift in the S=O stretching frequency (typically to lower wavenumbers for O-coordination or higher for S-coordination). |
General Protocol for Platinum(II) Complex Synthesis
Experimental Protocol:
-
Precursor Solution: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water.
-
Ligand Solution: Dissolve this compound (1 equivalent) in a water-miscible solvent such as ethanol or acetone.
-
Reaction: Add the ligand solution to the aqueous solution of K₂[PtCl₄] and stir the mixture at room temperature. The reaction progress can be monitored over time, as the formation of the platinum complex is often slow, sometimes requiring stirring for 24-48 hours. A color change from red-brown to yellow is typically observed.
-
Isolation: The resulting platinum complex, [PtCl₂(this compound)], often precipitates from the reaction mixture. Collect the solid by filtration, wash thoroughly with water, then with a small amount of cold ethanol, and dry under vacuum.
-
Purification: The complex can be purified by recrystallization from a suitable solvent like DMF or DMSO, followed by precipitation with a less polar solvent.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| K₂[PtCl₄] | 1 equivalent |
| This compound | 1 equivalent |
| Product | |
| [PtCl₂(this compound)] | |
| Typical Yield | 60-80% |
| Characterization Data (Expected) | |
| ¹H NMR (DMSO-d₆, 400 MHz) | Shifts in the ligand protons upon coordination. Satellites due to coupling with ¹⁹⁵Pt may be observed. |
| ¹⁹⁵Pt NMR (DMSO-d₆) | A characteristic chemical shift for a Pt(II) center with sulfur and chlorine ligands. |
| IR (KBr, cm⁻¹) | A shift in the S=O stretching frequency, indicating coordination. |
Experimental Workflows
Application Notes and Protocols: Chiral Sulfinyl Compounds in Asymmetric Synthesis
A-Note on "Bis(benzylsulfinyl)methane" : Extensive literature searches did not yield specific application notes or established protocols for the use of "this compound" as a chiral auxiliary or ligand in asymmetric synthesis. The following information is based on the broader class of chiral sulfinyl compounds, which are widely employed in enantioselective transformations.
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, valued for their high degree of stereochemical control, stability, and the relative ease with which they can be introduced and removed.[1] The lone pair of electrons on the sulfur atom, along with three different substituents, renders the sulfur atom a stereocenter, which can effectively bias the stereochemical outcome of a reaction. Chiral sulfinyl compounds are primarily used as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, and as chiral ligands for metal-catalyzed reactions.[1][2]
One of the most prominent examples of a chiral sulfinyl auxiliary is tert-butanesulfinamide, developed by Ellman, which has found widespread use in the asymmetric synthesis of chiral amines.[1] The tert-butanesulfinyl group can be readily attached to aldehydes and ketones to form N-tert-butanesulfinyl imines. These intermediates can then undergo diastereoselective nucleophilic addition, with the chiral sulfinyl group directing the approach of the nucleophile. Subsequent removal of the sulfinyl group affords the chiral amine in high enantiomeric excess.
Representative Application: Asymmetric Synthesis of α-Branched Amines using a Chiral Sulfinyl Auxiliary
This section details a representative protocol for the asymmetric synthesis of an α-branched amine via the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.
Reaction Scheme:
Caption: General workflow for the asymmetric synthesis of a chiral amine.
Quantitative Data Summary
The following table summarizes typical results for the diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines derived from various aldehydes.
| Entry | Aldehyde (R1) | Grignard Reagent (R2) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | 95 | 98:2 |
| 2 | Isobutyraldehyde | EtMgBr | 92 | 96:4 |
| 3 | 2-Naphthaldehyde | VinylMgBr | 88 | >99:1 |
| 4 | Cyclohexanecarboxaldehyde | PhMgBr | 90 | 95:5 |
Experimental Protocols
1. Synthesis of N-tert-Butanesulfinyl Imine
This protocol describes the formation of the chiral imine from an aldehyde and (R)-tert-butanesulfinamide.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)-tert-Butanesulfinamide (1.05 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO4) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the aldehyde in anhydrous DCM, add (R)-tert-butanesulfinamide and anhydrous CuSO4.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO4.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
2. Diastereoselective Addition of a Grignard Reagent
This protocol outlines the nucleophilic addition to the chiral imine.
Materials:
-
N-tert-Butanesulfinyl Imine (1.0 equiv)
-
Grignard Reagent (e.g., R2MgBr in THF) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The resulting crude sulfinamide adduct can be purified by flash column chromatography.
3. Cleavage of the Chiral Auxiliary
This protocol describes the removal of the tert-butanesulfinyl group to yield the free chiral amine.
Materials:
-
Sulfinamide Adduct (1.0 equiv)
-
Hydrochloric Acid (HCl) in Methanol (e.g., 4 M)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the purified sulfinamide adduct in methanol.
-
Add the solution of HCl in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO3 solution to neutralize any excess acid.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the chiral amine.
Signaling Pathway and Logical Relationship Diagrams
Diastereoselective Nucleophilic Addition
The stereochemical outcome of the nucleophilic addition is rationalized by a Zimmerman-Traxler-like six-membered ring transition state. The bulky tert-butyl group orients the R-group of the imine away from the incoming nucleophile, leading to a preferential attack on one face of the C=N bond.
Caption: Chelation-controlled model for diastereoselective addition.
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow.
Caption: Step-wise experimental procedure for chiral amine synthesis.
References
Application Notes and Protocols for Bis(benzylsulfinyl)methane Analogs in Asymmetric Catalysis
Note to the Reader: Extensive literature searches did not yield specific applications of "bis(benzylsulfinyl)methane" as a chiral auxiliary in organic reactions. The following application notes and protocols are based on the closely related and well-documented class of C2-symmetric bis-sulfoxides, which serve as effective chiral organocatalysts. The methodologies presented herein are for a representative example from this class and should be adapted with care for other specific bis-sulfoxide structures.
Application Notes: C2-Symmetric 1,3-Bis(sulfinyl)propanes as Chiral Organocatalysts in Asymmetric Allylation
Introduction:
C2-symmetric bis-sulfoxides are a class of chiral ligands and organocatalysts that have gained prominence in asymmetric synthesis. Their C2 symmetry reduces the number of possible diastereomeric transition states, often leading to high levels of enantioselectivity in chemical transformations. This document focuses on the application of enantiopure C2-symmetric 1,3-bis(sulfinyl)propanes as effective Lewis base organocatalysts.
Application:
A key application of C2-symmetric 1,3-bis(sulfinyl)propanes is in the asymmetric allylation of benzoylhydrazones using allyl trichlorosilane. This reaction is valuable for the synthesis of chiral homoallylic amines, which are important building blocks in medicinal chemistry and drug development. The bis-sulfoxide catalyst activates the allyl trichlorosilane, facilitating the enantioselective addition of the allyl group to the carbon-nitrogen double bond of the benzoylhydrazone.
Mechanism of Action:
The catalytic cycle is proposed to involve the coordination of the Lewis basic sulfoxide groups of the chiral catalyst to the silicon atom of allyl trichlorosilane. This coordination activates the silicon center, making the allyl group more nucleophilic and facilitating its transfer to the electrophilic hydrazone. The chiral environment created by the C2-symmetric ligand dictates the facial selectivity of the addition, resulting in the formation of one enantiomer of the product in excess.
Key Advantages:
-
High Enantioselectivity: The C2-symmetric nature of the catalyst provides a well-defined chiral environment, leading to excellent control over the stereochemical outcome of the reaction.
-
Organocatalysis: The reaction is metal-free, which is advantageous in the synthesis of pharmaceutical intermediates where metal contamination can be a concern.
-
Mild Reaction Conditions: The allylation can often be carried out under mild conditions, making it compatible with a range of functional groups.
Quantitative Data Summary
The following table summarizes the typical performance of C2-symmetric 1,3-bis(sulfinyl)propanes in the asymmetric allylation of various benzoylhydrazones.
| Entry | Benzoylhydrazone Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde derivative | 10 | 85 | >95:5 | 92 |
| 2 | 4-Methoxybenzaldehyde deriv. | 10 | 88 | >95:5 | 94 |
| 3 | 4-Nitrobenzaldehyde deriv. | 10 | 75 | >95:5 | 89 |
| 4 | 2-Naphthaldehyde derivative | 10 | 82 | >95:5 | 91 |
Experimental Protocols
Protocol 1: Synthesis of a C2-Symmetric 1,3-Bis(sulfinyl)propane Catalyst
This protocol describes a general method for the synthesis of C2-symmetric 1,3-bis(sulfinyl)propanes, which can be adapted from methodologies such as the diacetone-D-glucose (DAG) methodology.[1]
Materials:
-
Propane-1,3-dithiol
-
Chlorine gas
-
Chiral alcohol (e.g., diacetone-D-glucose)
-
Appropriate Grignard reagent (e.g., p-tolylmagnesium bromide)
-
Anhydrous solvents (DCM, THF, etc.)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Synthesis of 1,3-Bis(sulfinyl)propane Dichloride: Propane-1,3-dithiol is treated with chlorine gas in an appropriate solvent to afford the corresponding 1,3-bis(sulfinyl)propane dichloride.[1]
-
Diastereoselective Sulfinylation: The resulting dichloride is reacted with a chiral alcohol, such as diacetone-D-glucose, in the presence of a base to yield a diastereomeric mixture of bis-sulfinates. The diastereomers can be separated by chromatography.
-
Grignard Displacement: The desired diastereomer of the bis-sulfinate is then reacted with a Grignard reagent (e.g., p-tolylmagnesium bromide) in an anhydrous solvent like THF. This reaction proceeds with inversion of configuration at the sulfur centers to yield the enantiopure C2-symmetric 1,3-bis(sulfinyl)propane.
-
Purification: The final product is purified by column chromatography on silica gel.
Protocol 2: Asymmetric Allylation of a Benzoylhydrazone
This protocol details the general procedure for the asymmetric allylation of a benzoylhydrazone using a C2-symmetric 1,3-bis(sulfinyl)propane as an organocatalyst.[1]
Materials:
-
Benzoylhydrazone substrate
-
C2-symmetric 1,3-bis(sulfinyl)propane catalyst
-
Allyl trichlorosilane
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere setup
-
Quenching solution (e.g., saturated aqueous NaHCO3)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the benzoylhydrazone substrate (1.0 equiv) and the C2-symmetric 1,3-bis(sulfinyl)propane catalyst (0.1 equiv) in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add allyl trichlorosilane (1.2 equiv) to the reaction mixture.
-
Stir the reaction at this temperature until completion, as monitored by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral homoallylic amine derivative.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC analysis).
Visualizations
Caption: Experimental workflow for the asymmetric allylation of benzoylhydrazones.
Caption: Proposed catalytic cycle for the asymmetric allylation.
References
Application Notes and Protocols: Oxidation of Bis(benzylsulfinyl)methane to Bis(benzylsulfonyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of bis(benzylsulfinyl)methane to its corresponding sulfone, bis(benzylsulfonyl)methane. The synthesis of sulfones is a critical transformation in organic chemistry, as the sulfonyl group is a key structural motif in numerous pharmaceuticals and agrochemicals. These protocols offer guidance on performing this oxidation efficiently, with a focus on utilizing accessible and environmentally benign reagents.
Introduction
The oxidation of sulfoxides to sulfones represents a fundamental transformation in organic synthesis. Sulfones are integral components of many biologically active molecules and are valued for their chemical stability and ability to act as versatile synthetic intermediates. The conversion of a sulfoxide to a sulfone involves the addition of one oxygen atom to the sulfur center, a process that can be achieved using a variety of oxidizing agents.
Historically, strong and often harsh oxidants were employed for this purpose. However, contemporary synthetic chemistry emphasizes the use of milder and more environmentally friendly reagents. Among these, hydrogen peroxide (H₂O₂) stands out as a "green" oxidant due to its high oxygen content and the benign nature of its primary byproduct, water. This document will focus on a protocol adapted for the oxidation of this compound utilizing hydrogen peroxide.
Reaction and Mechanism
The overall reaction involves the oxidation of the two sulfinyl groups in this compound to sulfonyl groups, yielding bis(benzylsulfonyl)methane.
Reaction Scheme:
Bis(benzylsulfinyl)methaneBis(benzylsulfonyl)methane
The general mechanism for the oxidation of a sulfoxide to a sulfone with a peroxy acid (formed in situ from hydrogen peroxide and acetic acid) involves a nucleophilic attack by the sulfur atom of the sulfoxide on the electrophilic oxygen of the peroxy acid. This is followed by the departure of the corresponding carboxylic acid.
Experimental Protocols
The following protocol is adapted from a similar procedure for the oxidation of a dialkyl sulfide and should be optimized for the specific substrate, this compound.
Materials and Equipment
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
General Oxidation Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirring solution, slowly add hydrogen peroxide (30% aqueous solution, 2.0-2.2 equivalents). The addition should be done cautiously to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, GC-MS) to determine the consumption of the starting material and the formation of the product. If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude bis(benzylsulfonyl)methane can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of dichloromethane and hexanes) to afford the pure product.
Quantitative Data
The following table presents data from a representative oxidation of a similar substrate, bis(methylthio)methane to bis(methylsulfonyl)methane, which can serve as a starting point for the optimization of the oxidation of this compound.[1]
| Starting Material | Oxidant | Solvent | Temperature | Time | Yield |
| Bis(methylthio)methane | Hydrogen Peroxide | Acetic Acid | 55 °C | 3 h | 82% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Logical Relationship of Reagents and Products
Caption: Logical relationship of reactants, conditions, and products.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause skin and eye burns. Handle with care in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a well-ventilated fume hood.
-
The reaction may be exothermic. Ensure proper cooling and controlled addition of reagents.
Conclusion
The oxidation of this compound to bis(benzylsulfonyl)methane is a straightforward and important transformation. The use of hydrogen peroxide in acetic acid provides an effective and environmentally conscious method for this conversion. The provided protocol serves as a robust starting point, which can be optimized for specific laboratory conditions and scales. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining a high yield of the desired sulfone.
References
Application Note: Efficient Reduction of Bis(benzylsulfinyl)methane to Bis(benzylthio)methane
Abstract
This application note details a highly efficient and scalable method for the reduction of bis(benzylsulfinyl)methane to its corresponding sulfide, bis(benzylthio)methane. The described protocol utilizes a combination of oxalyl chloride and ethyl vinyl ether in an acetone solvent system. This approach offers a robust alternative to traditional reduction methods, avoiding the use of heavy metals or harsh reagents.[1][2] The reaction proceeds rapidly at room temperature, and the work-up procedure is straightforward, often yielding the product in high purity without the need for extensive chromatographic purification.[1][3] This method is particularly advantageous for its scalability and its compatibility with a range of functional groups.[1][2]
Introduction
The reduction of sulfoxides to sulfides is a fundamental transformation in organic synthesis, crucial for the preparation of various sulfur-containing compounds with applications in pharmaceuticals and materials science. This compound is a common synthetic intermediate, and its reduction to bis(benzylthio)methane is a key step in the synthesis of various target molecules. While numerous methods exist for the deoxygenation of sulfoxides, many suffer from drawbacks such as the use of toxic reagents, harsh reaction conditions, or difficult purification procedures.
The method presented here, adapted from the work of García et al., employs oxalyl chloride to activate the sulfoxide, forming a highly electrophilic chlorosulfonium salt in situ.[1][3] Subsequently, the nucleophilic ethyl vinyl ether acts as a chlorine scavenger, leading to the formation of the desired sulfide.[1][3] The byproducts of this reaction are volatile, simplifying the isolation of the final product.[1] This protocol is presented as a reliable and scalable option for researchers in drug development and other scientific fields requiring the efficient synthesis of sulfides.
Data Presentation
The following table summarizes the results obtained by García et al. for the reduction of various sulfoxides using the ethyl vinyl ether/oxalyl chloride method. This data demonstrates the broad applicability and high efficiency of the described protocol.
| Entry | Substrate (Sulfoxide) | Product (Sulfide) | Time (min) | Yield (%) |
| 1 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 15 | >99 |
| 2 | Benzyl phenyl sulfoxide | Benzyl phenyl sulfide | 20 | >99 |
| 3 | Dibenzyl sulfoxide | Dibenzyl sulfide | 20 | >99 |
| 4 | (R)-Methyl p-tolyl sulfoxide | Methyl p-tolyl sulfide | 15 | >99 |
| 5 | Phenyl propyl sulfoxide | Phenyl propyl sulfide | 20 | >99 |
| 6 | Omeprazole | Omeprazole sulfide | 30 | >99 |
| 7 | Lansoprazole | Lansoprazole sulfide | 30 | >99 |
| 8 | Albendazole | Albendazole sulfide | 30 | >99 |
Table adapted from García, J. C., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(13), 4235.
Experimental Protocols
Materials:
-
This compound
-
Oxalyl chloride
-
Ethyl vinyl ether
-
Dry Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel F254)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.).
-
Solvent and Reagent Addition: Dissolve the starting material in dry acetone (to a concentration of 0.15 M). To this solution, add ethyl vinyl ether (1.5 equiv.).
-
Initiation of Reaction: Slowly add oxalyl chloride (1.5 equiv.) to the stirred solution at room temperature. A slight evolution of gas (CO and CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until complete conversion of the starting material is observed (typically within 30 minutes).
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude bis(benzylthio)methane.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.
-
Visualizations
Caption: Reduction of this compound Workflow
Caption: Reaction Mechanism Overview
References
Application Notes: "Bis(benzylsulfinyl)methane" Scaffold in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the utility of the "bis(benzylsulfinyl)methane" scaffold and its derivatives in the synthesis of bioactive molecules, with a particular focus on the development of enzyme inhibitors. While direct applications of this compound in drug synthesis are not extensively documented, the closely related 2-(benzylsulfinyl)benzoic acid scaffold has proven to be a versatile starting point for the development of potent and selective human carbonic anhydrase (hCA) inhibitors.[1][2][3] This document provides an overview of the synthetic strategies, quantitative biological data, and detailed experimental protocols based on this well-studied class of compounds, offering a blueprint for the potential application of this compound and related structures in medicinal chemistry.
Introduction to Benzylsulfinyl Scaffolds in Drug Discovery
The sulfoxide group is a key functional group in medicinal chemistry, known for its ability to act as a chiral auxiliary and to form hydrogen bonds, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The benzylsulfinyl moiety, in particular, has been successfully incorporated into the design of enzyme inhibitors. Its derivatives have been shown to be effective, selective, and atypical inhibitors of human carbonic anhydrase isoforms, which are important targets in the treatment of various diseases, including cancer.[1]
Application in the Synthesis of Carbonic Anhydrase Inhibitors
Derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of several human carbonic anhydrase isoforms (hCA I, II, IX, and XII).[1] These compounds have demonstrated significant inhibitory activity, with some showing selectivity for the tumor-associated isoform hCA IX.[1][3]
Quantitative Data: Inhibition of Human Carbonic Anhydrases
The inhibitory activity of a series of 2-(benzylsulfinyl)benzoic acid derivatives against four hCA isoforms is summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations.
| Compound | Scaffold Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | 2-(benzylsulfinyl)benzoic acid | >10000 | 9860 | 98 | >10000 |
| 2 | 2-(benzylsulfonyl)benzoic acid | >10000 | 8750 | 65 | >10000 |
| 3 | 2-(benzylthio)benzoic acid | >10000 | >10000 | 4580 | >10000 |
| 4 | 2-((4-fluorobenzyl)sulfinyl)benzoic acid | >10000 | 7640 | 75 | >10000 |
| 5 | 2-((4-chlorobenzyl)sulfinyl)benzoic acid | >10000 | 6530 | 53 | >10000 |
| 6 | 2-((4-bromobenzyl)sulfinyl)benzoic acid | >10000 | 5430 | 46 | >10000 |
Data extracted from literature reports on 2-(benzylsulfinyl)benzoic acid derivatives.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-(benzylsulfinyl)benzoic acid derivatives, which can be adapted for related scaffolds.
Protocol 1: Synthesis of Methyl 2-(Benzylthio)benzoate
To a solution of methyl 2-mercaptobenzoate (1.0 eq) in N,N-dimethylformamide (DMF), potassium carbonate (K2CO3, 2.0 eq) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][3]
Protocol 2: Oxidation to Methyl 2-(Benzylsulfinyl)benzoate (Racemic)
The methyl 2-(benzylthio)benzoate (1.0 eq) is dissolved in dichloromethane (DCM). The solution is cooled to 0 °C, and a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting racemic sulfoxide is purified by column chromatography.[1][3]
Protocol 3: Hydrolysis to 2-(Benzylsulfinyl)benzoic Acid
The methyl 2-(benzylsulfinyl)benzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford the final product.[1][3]
Signaling Pathways and Mechanisms
The primary mechanism of action for the 2-(benzylsulfinyl)benzoic acid derivatives is the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In tumors, the overexpression of hCA IX and XII contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes can reverse this acidification, leading to anti-tumor effects.
References
Application Notes and Protocols: Coordination Chemistry of Terbium(III) with Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The coordination chemistry of lanthanide ions, particularly terbium(III) (Tb³⁺), is of significant interest due to their unique luminescent and magnetic properties. These characteristics make Tb³⁺ complexes promising candidates for applications in bioimaging, sensing, and as components of molecular magnets. This document provides a detailed set of protocols and application notes for investigating the coordination chemistry of Tb³⁺ with the novel ligand Bis(benzylsulfinyl)methane. While specific experimental data for this complex is not yet prevalent in the literature, this guide offers a comprehensive framework for its synthesis, characterization, and the evaluation of its photophysical properties, drawing upon established methodologies for similar lanthanide complexes.
Introduction to Terbium(III) Coordination Chemistry
Terbium(III) is a lanthanide element known for its characteristic green luminescence, arising from f-f electronic transitions. The direct excitation of the Tb³⁺ ion is inefficient due to the Laporte-forbidden nature of these transitions. However, coordination with organic ligands that can act as "antenna" molecules can significantly enhance its luminescence. The ligand absorbs light and transfers the energy to the Tb³⁺ ion, which then emits its characteristic phosphorescence. The choice of ligand is crucial in modulating the photophysical and physicochemical properties of the resulting complex.
This compound, with its two sulfinyl groups and benzyl moieties, presents an interesting candidate for a ligand. The sulfinyl groups can act as coordination sites for the hard Lewis acidic Tb³⁺ ion, and the aromatic rings could potentially serve as chromophores for the antenna effect.
Ligand: this compound
Structure:
Potential Coordination Sites: The oxygen atoms of the sulfinyl groups are the most likely coordination sites for the Tb³⁺ ion.
Experimental Protocols
Synthesis of Terbium(III)-Bis(benzylsulfinyl)methane Complex
This protocol outlines a general procedure for the synthesis of a Tb³⁺ complex with this compound. Optimization of reaction conditions (solvent, temperature, stoichiometry) will be necessary.
Materials:
-
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
This compound
-
Anhydrous ethanol
-
Triethylamine (or another suitable base)
-
Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 0.3 mmol) in anhydrous ethanol (20 mL) in a Schlenk flask.
-
In a separate flask, dissolve TbCl₃·6H₂O (e.g., 0.1 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the TbCl₃·6H₂O solution to the ligand solution with vigorous stirring.
-
Add a stoichiometric amount of a weak base, such as triethylamine, to facilitate deprotonation if necessary and promote coordination.
-
Reflux the reaction mixture for 4-6 hours at 80°C.
-
Allow the solution to cool to room temperature.
-
Slow evaporation of the solvent or diffusion of an anti-solvent (e.g., diethyl ether) may yield crystalline products suitable for X-ray diffraction.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the Terbium(III)-Bis(benzylsulfinyl)methane complex.
Characterization of the Complex
A thorough characterization is essential to confirm the formation of the desired complex and to understand its properties.
Techniques:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination of the sulfinyl groups to the Tb³⁺ ion. A shift in the S=O stretching frequency is expected upon coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to characterize the ligand environment in the complex. The paramagnetic nature of Tb³⁺ may lead to peak broadening and shifting.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight and fragmentation pattern of the complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and the presence of solvent molecules.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, coordination number, and geometry of the Tb³⁺ ion.
Diagram of Characterization Workflow:
Caption: Workflow for the characterization of the Tb³⁺ complex.
Photophysical Studies
The investigation of the luminescent properties is central to understanding the potential applications of the Tb³⁺ complex.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Luminescence Spectrometer with a pulsed laser or xenon lamp source and a time-resolved detection system.
Protocols:
-
Absorption Spectroscopy:
-
Prepare dilute solutions of the ligand and the Tb³⁺ complex in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the UV-Vis absorption spectra from 200-800 nm to identify the absorption bands of the ligand.
-
-
Emission Spectroscopy:
-
Excite the complex at the wavelength of maximum absorption of the ligand.
-
Record the emission spectrum to observe the characteristic green emission of Tb³⁺ (typically with peaks around 490, 545, 585, and 620 nm corresponding to the ⁵D₄ → ⁷Fⱼ transitions).
-
-
Excitation Spectroscopy:
-
Set the emission monochromator to the most intense emission peak of Tb³⁺ (e.g., 545 nm).
-
Scan the excitation wavelength to obtain the excitation spectrum. The similarity of the excitation spectrum to the absorption spectrum of the ligand confirms the "antenna effect."
-
-
Luminescence Lifetime Measurement:
-
Excite the sample with a pulsed light source.
-
Measure the decay of the luminescence intensity over time. The lifetime (τ) of the excited state can be determined by fitting the decay curve to an exponential function.
-
-
Quantum Yield Determination:
-
Measure the integrated emission intensity of the complex relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The absolute quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and analysis.
Table 1: Physicochemical Properties of Tb³⁺-Bis(benzylsulfinyl)methane Complex
| Parameter | Value | Method |
| Formula Weight | TBD | Mass Spectrometry |
| Appearance | TBD | Visual |
| Melting Point (°C) | TBD | Melting Point Apparatus |
| Solubility | TBD | Solubility Tests |
| Elemental Analysis (%) | C: TBD (calc. TBD)H: TBD (calc. TBD)N: TBD (calc. TBD) | CHN Analyzer |
| IR (S=O stretch, cm⁻¹) | TBD (free ligand: TBD) | FT-IR |
Table 2: Photophysical Data for Tb³⁺-Bis(benzylsulfinyl)methane Complex
| Parameter | Value | Conditions |
| Absorption Max (λ_abs, nm) | TBD | Solvent, Room Temp. |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | TBD | Solvent, Room Temp. |
| Excitation Max (λ_ex, nm) | TBD | Emission at 545 nm |
| Emission Maxima (λ_em, nm) | TBD, 545, TBD, TBD | Excitation at λ_ex |
| Luminescence Lifetime (τ, ms) | TBD | Solvent, Room Temp. |
| Quantum Yield (Φ, %) | TBD | Relative to standard |
Potential Applications and Future Directions
The successful synthesis and characterization of a luminescent Tb³⁺-Bis(benzylsulfinyl)methane complex could open avenues for several applications:
-
Bioimaging: If the complex exhibits low toxicity and good cell permeability, it could be explored as a luminescent probe for in vitro and in vivo imaging.
-
Sensing: The luminescence of the complex might be sensitive to the presence of specific ions or molecules, making it a potential chemosensor.
-
Drug Development: The complex itself or its derivatives could be investigated for therapeutic properties, or it could be used to track the delivery of a drug molecule to which it is attached.
Diagram of Application Pathways:
Caption: Potential research and application pathways for the Tb³⁺ complex.
Conclusion
This document provides a comprehensive guide for the synthesis, characterization, and photophysical investigation of the novel coordination complex of Terbium(III) with this compound. While the specific data for this complex awaits experimental determination, the outlined protocols and methodologies provide a solid foundation for researchers to explore this new area of lanthanide coordination chemistry. The potential for developing new functional materials for bioimaging, sensing, and drug development underscores the importance of such fundamental research.
Application Notes and Protocols: Europium(III) Complexes with "Bis(benzylsulfinyl)methane" for Fluorescence Enhancement
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data and protocols for the specific Europium(III) complexes with "Bis(benzylsulfinyl)methane" are based on limited publicly available information. The primary research article detailing this work, "Fluorescence Enhancement of Europium(III) Perchlorate by 2,2′-Dipyridyl on this compound Complex," was not accessible in its entirety. Consequently, the following application notes and protocols are constructed from the available abstract and general knowledge of lanthanide complex synthesis and characterization. Specific quantitative data from the primary source is unavailable.
Introduction
Europium(III) complexes are renowned for their unique luminescent properties, including sharp emission bands, long lifetimes, and large Stokes shifts. These characteristics make them highly valuable as fluorescent probes in various applications, including biomedical imaging and assays. The fluorescence of the Eu(III) ion is often sensitized by organic ligands that absorb light and efficiently transfer the energy to the metal center, a process known as the "antenna effect."
This document focuses on Europium(III) complexes incorporating the ligand "this compound" (L). Research has indicated that the fluorescence of these complexes can be significantly enhanced by the addition of a secondary ligand, such as 2,2'-dipyridyl (L'), to form a ternary complex.[1] This enhancement is attributed to the improved energy transfer to the Eu(III) ion and a more rigid coordination environment that minimizes non-radiative decay pathways.[1]
Complexes and Fluorescence Properties
Two primary types of Europium(III) complexes with this compound have been reported: a binary complex and a ternary complex.
-
Binary Complex: [Eu(L)n(ClO4)3]
-
Ternary Complex: [Eu(L)n(L')m(ClO4)3] (where L' is 2,2'-dipyridyl)
Photoluminescent studies have shown that the ternary Eu(III) complex exhibits stronger fluorescence intensity, a longer lifetime, and higher fluorescence quantum efficiency compared to the binary complex.[1] The this compound ligand effectively transfers energy to the Eu(III) ion, and the inclusion of 2,2'-dipyridyl further enhances these photophysical properties.[1]
Quantitative Data Summary
Due to the inaccessibility of the full research article, specific quantitative data for fluorescence quantum yield, lifetime, and intensity enhancement for the binary and ternary complexes are not available. The table below is structured to present such data once it becomes available through further research.
| Complex Type | Ligands | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Fluorescence Lifetime (ms) | Relative Fluorescence Intensity |
| Binary | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ternary | This compound, 2,2'-dipyridyl | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the synthesis of the ligand and its Europium(III) complexes, based on standard laboratory practices for similar compounds.
Synthesis of this compound (L)
The primary literature refers to a "new method" for the synthesis of this compound without providing details.[1] A plausible general synthesis is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol:
-
Dissolution: Dissolve the starting material (e.g., dibenzyl sulfide) in a suitable solvent such as acetic acid.
-
Oxidation: Slowly add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution while stirring. The temperature should be carefully monitored and maintained, potentially at a low temperature to avoid over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent, wash with water and brine, and dry the organic layer over an anhydrous salt (e.g., MgSO4).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system or by column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized ligand using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Europium(III) Complexes
Workflow for the Synthesis of Europium(III) Complexes
Caption: Workflow for the synthesis of binary and ternary Europium(III) complexes.
Protocol for Binary Complex:
-
Dissolution: Dissolve Europium(III) perchlorate hydrate in a suitable solvent like ethanol.
-
Ligand Addition: In a separate flask, dissolve this compound in the same solvent.
-
Complexation: Slowly add the ligand solution to the Europium(III) salt solution with constant stirring. The molar ratio of ligand to metal should be carefully controlled.
-
Reaction: Allow the mixture to stir at room temperature for several hours to ensure complete complex formation.
-
Isolation: The resulting complex may precipitate out of solution. If so, collect the solid by filtration. Otherwise, the solvent can be slowly evaporated to yield the product.
-
Washing and Drying: Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials and dry under vacuum.
Protocol for Ternary Complex:
-
Follow steps 1-3 for the binary complex synthesis.
-
Second Ligand Addition: To the solution containing the binary complex, add a solution of 2,2'-dipyridyl in the same solvent, again controlling the molar ratio.
-
Reaction, Isolation, and Drying: Follow steps 4-6 as described for the binary complex.
Fluorescence Spectroscopy
Protocol:
-
Sample Preparation: Prepare dilute solutions of the binary and ternary Europium(III) complexes in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation and Emission Spectra:
-
Record the emission spectrum of each complex to determine the wavelength of maximum emission (λem).
-
Set the emission monochromator to λem and scan the excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum will give the optimal excitation wavelength (λex).
-
-
Fluorescence Lifetime Measurement:
-
Excite the sample at λex using a pulsed light source (e.g., a xenon flash lamp or a pulsed laser).
-
Measure the decay of the fluorescence intensity over time at λem.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
-
Quantum Yield Measurement (Relative Method):
-
Use a standard fluorophore with a known quantum yield (Φstd) that absorbs at a similar wavelength to the sample.
-
Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (I) of both the standard and the sample under identical experimental conditions.
-
Calculate the quantum yield of the sample (Φsmp) using the following equation: Φsmp = Φstd × (Ismp / Istd) × (ηsmp2 / ηstd2) where η is the refractive index of the solvent.
-
Signaling Pathway and Mechanism of Enhancement
In the context of these fluorescent molecules, "signaling pathway" refers to the photophysical processes of energy absorption, transfer, and emission rather than a biological signaling cascade.
Energy Transfer Mechanism
Caption: Energy transfer mechanism in the Europium(III) complex.
The fluorescence enhancement in the ternary complex is likely due to:
-
Improved Antenna Effect: The combination of this compound and 2,2'-dipyridyl may provide more efficient absorption of UV light and a more favorable energy level alignment for transfer to the Eu(III) ion.
-
Increased Rigidity: The coordination of the second ligand can create a more rigid structure around the Eu(III) ion, which reduces vibrational quenching and other non-radiative decay processes, thereby increasing the quantum yield and lifetime of the fluorescence.
-
Displacement of Solvent Molecules: The additional ligand can displace solvent molecules (like water) from the coordination sphere of the Eu(III) ion. Water molecules are efficient quenchers of lanthanide luminescence, so their removal leads to enhanced emission.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(benzylsulfinyl)methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Bis(benzylsulfinyl)methane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of bis(benzylthio)methane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidant. 2. Insufficient reaction time or temperature. 3. Catalyst (if used) is inactive or poisoned. 4. Starting material purity issues. | 1. Use a fresh bottle of oxidant (e.g., hydrogen peroxide, m-CPBA). Check the concentration of the hydrogen peroxide solution. 2. Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For instance, in the oxidation of dibenzyl sulfide, heating at 60°C was found to be effective.[1] 3. If using a catalyst, ensure it is properly activated and handled under appropriate conditions. Consider increasing the catalyst loading.[1] 4. Verify the purity of the starting bis(benzylthio)methane by NMR or melting point. |
| Over-oxidation to Bis(benzylsulfonyl)methane | 1. Excess oxidant. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the oxidant. A slight excess (e.g., 1.1-1.2 equivalents per sulfur atom) is often sufficient. 2. Maintain the recommended reaction temperature. Exothermic reactions may require cooling. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the desired sulfoxide. |
| Presence of Unreacted Starting Material | 1. Insufficient oxidant. 2. Short reaction time. 3. Poor mixing. | 1. Ensure at least two equivalents of the oxidizing agent are used for the bis-sulfide. 2. Continue to monitor the reaction until TLC/HPLC analysis shows complete consumption of the starting material. 3. Ensure efficient stirring, especially in heterogeneous reactions. |
| Difficult Purification | 1. Co-elution of the product with byproducts (sulfone or starting material). 2. The byproduct, m-chlorobenzoic acid (from m-CPBA), is present. | 1. Optimize the solvent system for column chromatography to achieve better separation. A combination of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) is typically used. 2. If m-CPBA is used, the reaction mixture can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct. |
| Formation of Diastereomers (meso and dl) | The two sulfur atoms in this compound are stereocenters, leading to the formation of a mixture of meso and dl diastereomers. | The separation of these diastereomers can be challenging and may require careful column chromatography or fractional crystallization. The presence of both diastereomers can be confirmed by NMR spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the oxidation of its corresponding sulfide, bis(benzylthio)methane.[2] This transformation is a standard procedure in organic synthesis for the preparation of sulfoxides.
Q2: Which oxidizing agents are suitable for this synthesis?
A2: Several oxidizing agents can be employed. Hydrogen peroxide is a common, environmentally friendly, and cost-effective choice.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is another effective reagent for the oxidation of sulfides to sulfoxides.
Q3: How can I avoid the over-oxidation of the sulfoxide to the sulfone?
A3: Over-oxidation is a common side reaction. To minimize it, you should carefully control the stoichiometry of the oxidizing agent, maintain a moderate reaction temperature, and monitor the reaction progress closely to stop it once the starting material is consumed.
Q4: What is a typical solvent for this reaction?
A4: The choice of solvent depends on the oxidizing agent. For hydrogen peroxide oxidations, protic solvents like ethanol or acetic acid are often used.[1] For m-CPBA oxidations, chlorinated solvents such as dichloromethane (DCM) or chloroform are common.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method. The starting sulfide is typically less polar than the sulfoxide product, which in turn is less polar than the sulfone byproduct. Staining with potassium permanganate can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q6: What are the expected stereochemical outcomes of this synthesis?
A6: The oxidation of the two sulfur atoms in bis(benzylthio)methane creates two stereocenters. This results in the formation of a mixture of diastereomers: a meso compound and a racemic mixture of enantiomers (dl-pair). These diastereomers can be distinguished by NMR spectroscopy, sometimes with the aid of chiral shift reagents.[2]
Experimental Protocols
Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol is based on the general method for oxidizing bis(phenylthio)methane and related sulfides.[1][2]
Materials:
-
Bis(benzylthio)methane
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve bis(benzylthio)methane (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-60°C) may be applied.[1]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired this compound from any unreacted starting material and the bis(benzylsulfonyl)methane byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Overcoming challenges in the crystallization of "Bis(benzylsulfinyl)methane"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of Bis(benzylsulfinyl)methane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" and forming a liquid instead of crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens if the melting point of your compound is lower than the temperature of the solution or if there are significant impurities.[1][2] Here are several strategies to address this:
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Re-dissolve and add more solvent: Warm the mixture to redissolve the oil, then add a small amount of additional solvent. This can help to keep the compound in solution for longer as it cools, allowing it to reach a temperature below its melting point before crystal nucleation begins.[1][2]
-
Slow down the cooling process: Very slow cooling can favor the formation of crystals over oil.[1] You can achieve this by leaving the flask on a cooling hot plate or insulating it to slow heat loss.[1]
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Change the solvent system: If the issue persists, consider using a different solvent or a solvent mixture. A solvent with a lower boiling point might be beneficial.
-
Purify the material: Oiling out can be exacerbated by impurities.[1] Consider further purification of your crude this compound by another technique, such as column chromatography, before attempting crystallization again.
Q2: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?
A2: The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.[1] Here are some common techniques to induce crystallization:
-
Reduce the solvent volume: This is the most common reason for crystallization failure.[1] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that provide nucleation sites for crystal growth.[2]
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Seeding: If you have a few crystals of pure this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.[1]
-
Lower the temperature: Cooling the flask in an ice bath may help to induce crystallization.[1]
-
Solvent diffusion: If working with a small amount of material for single-crystal growth, dissolving the compound in a "good" solvent and layering a "poor" solvent on top can lead to slow crystal formation at the interface.[3]
Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[2][4] To slow down the process and encourage the growth of larger, purer crystals:
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Use more solvent: Redissolve the compound by heating and add a small amount of extra solvent.[2] This will keep the compound soluble for a longer period during cooling, allowing for slower crystal growth.[2]
-
Insulate the flask: Slow the rate of cooling by placing the flask on an insulating material (like a cork ring or paper towels) and covering it with a watch glass.[2] An inverted beaker can also create an insulating atmosphere.[2]
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Use a larger flask: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.[2] Transferring the solution to a smaller flask can help to slow down this process.[2]
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield can be due to several factors. Here's how to troubleshoot:
-
Check the mother liquor: After filtering your crystals, test the remaining solution (mother liquor) for dissolved compound. You can do this by dipping a glass stirring rod into the mother liquor and allowing the solvent to evaporate to see if a solid residue forms.[2]
-
Reduce solvent volume: If there is a significant amount of compound left in the mother liquor, you can try to recover more by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.[2]
-
Avoid using too much solvent initially: While you need enough hot solvent to dissolve the compound, a large excess will result in a significant amount of the compound remaining in solution upon cooling.[1]
-
Ensure complete cooling: Make sure the solution has been cooled sufficiently, possibly in an ice bath, before filtration to maximize the amount of crystallized product.
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for the crystallization of this compound?
A1: The ideal crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] A general rule of thumb is that solvents with similar functional groups to the compound being crystallized are often good solubilizers.[6] You can determine a suitable solvent through small-scale experiments with a few milligrams of your compound and different solvents.[5] Common solvent pairs, such as ethanol-water or acetone-hexane, can also be effective.[5][6]
Q2: What is the impact of impurities on the crystallization of this compound?
A2: Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[7] They can lead to problems such as oiling out, the formation of defective crystals, or a complete failure to crystallize.[7][8] If your sample is highly impure, it is advisable to purify it using a technique like column chromatography before attempting crystallization. For colored impurities, adding activated charcoal to the hot solution before filtration can be effective.[5]
Q3: Can I use a solvent mixture for crystallization?
A3: Yes, a solvent mixture, often referred to as a solvent pair, can be very effective. This typically consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is much less soluble.[5] The two solvents must be miscible.[5] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
Q4: How can I grow single crystals of this compound suitable for X-ray diffraction?
A4: Growing single crystals requires very slow crystallization. Several techniques can be employed:
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Slow evaporation: Dissolve the compound in a suitable solvent in a vial and cover it with a cap that has a small hole. This allows the solvent to evaporate slowly over several days or weeks.
-
Vapor diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.[3]
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Slow cooling: Prepare a saturated solution of your compound at an elevated temperature and allow it to cool to room temperature over a period of several days.
Data Presentation
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity | Notes |
| Water | 100 | 0 | High | Good for polar compounds. |
| Ethanol | 78 | -114 | High | A versatile solvent, often used in combination with water. |
| Methanol | 65 | -98 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | -95 | Medium | A good solvent for many organic compounds. |
| Ethyl Acetate | 77 | -84 | Medium | A less polar alternative to acetone. |
| Dichloromethane | 40 | -97 | Medium | A good solvent for less polar compounds, but its low boiling point can lead to rapid evaporation. |
| Toluene | 111 | -95 | Low | Good for non-polar compounds. |
| Hexane | 69 | -95 | Low | A very non-polar solvent, often used as the "poor" solvent in a solvent pair. |
| Diethyl Ether | 35 | -116 | Low | Highly volatile, requires careful handling. |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the compound.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
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Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: General experimental workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. achievechem.com [achievechem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
Improving the stability of "Bis(benzylsulfinyl)methane" under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Bis(benzylsulfinyl)methane" under various reaction conditions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other sulfoxides, is susceptible to several degradation pathways, particularly under thermal stress or in the presence of acids, bases, or reducing/oxidizing agents. The main degradation routes include:
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Pummerer Rearrangement: In the presence of an acid catalyst, particularly with acetic anhydride, benzyl sulfoxides can undergo a Pummerer rearrangement. This reaction involves the reduction of the sulfoxide to a sulfide and oxidation of the adjacent carbon.[1][2]
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Thermal Elimination: At elevated temperatures, sulfoxides can undergo a syn-elimination reaction to form an alkene and a sulfenic acid.[1]
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Reduction: The sulfinyl groups can be reduced back to sulfides in the presence of various reducing agents.
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Oxidation: Over-oxidation can occur in the presence of strong oxidizing agents, leading to the formation of the corresponding bis(benzylsulfonyl)methane.
Q2: My reaction mixture containing this compound is turning yellow/brown. What could be the cause?
A2: Discoloration of the reaction mixture is often an indication of decomposition. A likely cause is a Pummerer-type rearrangement, especially if acidic conditions are present. The resulting byproducts and subsequent reactions can lead to the formation of colored impurities. Thermal degradation can also contribute to discoloration.
Q3: How does pH affect the stability of this compound?
A3: The stability of sulfoxides can be significantly influenced by pH. Both acidic and basic conditions can catalyze degradation pathways. Acidic conditions can promote the Pummerer rearrangement.[1] While specific data for this compound is limited, general knowledge of sulfoxide chemistry suggests that maintaining a neutral pH is often preferable to minimize degradation.
Q4: What are the expected decomposition products of this compound?
A4: Depending on the reaction conditions, the following decomposition products may be observed:
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From Pummerer Rearrangement: α-acyloxy thioethers.
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From Reduction: Bis(benzylthio)methane.
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From Oxidation: Bis(benzylsulfonyl)methane.
-
From Thermal Elimination: Thiobenzaldehyde and benzyl sulfenic acid.
Troubleshooting Guides
Issue 1: Low Yield or Complete Consumption of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition | - Lower the reaction temperature.- Use a more efficient heat transfer method (e.g., oil bath).- Minimize reaction time. | Sulfoxides can undergo thermal elimination at elevated temperatures. |
| Pummerer Rearrangement | - If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.- Consider running the reaction at a lower temperature.- Add a proton sponge or a non-nucleophilic base to scavenge excess acid. | This rearrangement is acid-catalyzed and leads to the consumption of the sulfoxide. |
| Unintended Reduction | - Ensure all reagents and solvents are free of reducing impurities.- Avoid using reagents known to reduce sulfoxides (e.g., certain metal hydrides) unless intended. | The sulfoxide group is susceptible to reduction to the corresponding sulfide. |
| Unintended Oxidation | - Protect the reaction from air if sensitive to oxidation.- Use purified solvents and reagents to avoid peroxidic impurities. | Over-oxidation to the sulfone can occur, especially with strong oxidants. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Complex Degradation Cascade | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.- Based on the identified byproducts, refer to the degradation pathways to diagnose the issue.- Simplify the reaction system by changing solvents or reagents to minimize side reactions. | A multitude of byproducts suggests that multiple degradation pathways may be active. |
| Reactivity of Benzyl Group | - Consider if the benzylic protons are participating in undesired side reactions (e.g., deprotonation followed by alkylation).- Protect the aromatic ring if reactions at that site are suspected. | The benzyl groups themselves can be reactive under certain conditions. |
Quantitative Data on Stability (Illustrative)
The following table provides illustrative data on the stability of a generic benzyl sulfoxide under various conditions, based on general chemical principles. This data is intended to demonstrate trends and should not be taken as experimentally verified values for this compound.
| Condition | Parameter | Value | Observed Decomposition (%) | Primary Degradation Product |
| Thermal | Temperature | 80 °C | ~5% after 24h | Thermal elimination products |
| Temperature | 120 °C | ~30% after 24h | Thermal elimination products | |
| pH | pH 2 (aq. HCl) | Room Temp | ~15% after 12h | Pummerer-type products |
| pH 7 (Buffer) | Room Temp | < 2% after 24h | - | |
| pH 12 (aq. NaOH) | Room Temp | ~10% after 12h | Base-catalyzed decomposition products | |
| Additive | Acetic Anhydride | 60 °C | > 90% after 6h | Pummerer rearrangement product |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Thermal Stability
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Select a dry, aprotic solvent with a boiling point that allows for efficient heat control at the desired reaction temperature.
-
Temperature Control: Use a precisely controlled heating mantle or oil bath. Monitor the internal reaction temperature.
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Reaction Monitoring: Monitor the reaction progress closely using TLC, LC-MS, or GC-MS to minimize reaction time and prevent prolonged heating.
-
Work-up: Upon completion, cool the reaction mixture promptly and proceed with the work-up to isolate the product from potentially degrading conditions.
Protocol 2: Procedure for a Reaction Under Mildly Acidic Conditions
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Acid Choice: Use the mildest possible Lewis or Brønsted acid that effectively catalyzes the desired transformation.
-
Stoichiometry: Use a catalytic amount of acid whenever possible. If a stoichiometric amount is required, add it slowly at a low temperature.
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Buffering: If the reaction allows, consider using a buffer system to maintain a stable, mildly acidic pH.
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Temperature: Keep the reaction temperature as low as possible to slow down the rate of the acid-catalyzed Pummerer rearrangement.
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Quenching: At the end of the reaction, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Experimental workflow for enhancing stability.
Caption: Logical steps of the Pummerer rearrangement.
References
Technical Support Center: Synthesis of Bis(benzylsulfinyl)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(benzylsulfinyl)methane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the oxidation of dibenzyl sulfide.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material (Dibenzyl sulfide) | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For hydrogen peroxide, ensure it has been stored correctly to maintain its concentration. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. | |
| Formation of a significant amount of white precipitate (Bis(benzylsulfonyl)methane) | Over-oxidation of the desired sulfoxide. | Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary, but a large excess will favor sulfone formation. Slow, dropwise addition of the oxidant at a controlled temperature (e.g., 0-5 °C) is recommended. |
| Reaction temperature is too high. | Maintain a low reaction temperature, especially during the addition of the oxidizing agent. | |
| Presence of multiple unexpected spots on TLC | Pummerer rearrangement of the product.[1][2][3] | This is more likely to occur under acidic conditions and at elevated temperatures. If acidic conditions are used for oxidation, neutralize the reaction mixture promptly upon completion. Avoid unnecessarily high reaction temperatures. |
| Decomposition of the product. | Ensure the work-up procedure is performed without undue delay and at a moderate temperature. | |
| Difficulty in isolating the pure product | Co-crystallization of the product with the starting material or sulfone byproduct. | Utilize column chromatography for purification. A solvent system of ethyl acetate/hexane or dichloromethane/methanol can be effective for separating the sulfide, sulfoxide, and sulfone. |
| Oily product that does not solidify. | Try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the over-oxidation of the desired this compound to the corresponding sulfone, bis(benzylsulfonyl)methane. This occurs when an excess of the oxidizing agent is used or when the reaction temperature is too high. Careful control of reaction conditions is crucial to minimize the formation of this byproduct.
Q2: I observe several unexpected byproducts in my reaction. What could they be?
A2: Besides the over-oxidation product, another potential side reaction is the Pummerer rearrangement, especially if the reaction is conducted under acidic conditions (e.g., using acetic anhydride) or at elevated temperatures.[1][2][3] This rearrangement of the benzylsulfinyl group can lead to the formation of α-acetoxybenzyl benzyl sulfide and other subsequent products.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. The starting material (dibenzyl sulfide), the desired product (this compound), and the main byproduct (bis(benzylsulfonyl)methane) have different polarities and will exhibit distinct Rf values. A typical solvent system for TLC analysis is a mixture of ethyl acetate and hexane.
Q4: What is a recommended "green" oxidizing agent for this synthesis?
A4: A solution of hydrogen peroxide in glacial acetic acid is a commonly used and environmentally benign oxidizing agent for the conversion of sulfides to sulfoxides. This system is effective and avoids the use of heavy metal-based oxidants.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be a good indicator of purity.
Experimental Protocols
General Protocol for the Oxidation of Dibenzyl Sulfide to this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
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Dibenzyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve dibenzyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.
-
Slowly add a stoichiometric amount (or a very slight excess) of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Data Presentation
Table 1: Typical Reaction Parameters for Sulfide Oxidation
| Parameter | Value |
| Starting Material | Dibenzyl sulfide |
| Oxidizing Agent | Hydrogen Peroxide (30%) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-25 °C |
| Reaction Time | 1-6 hours (monitor by TLC) |
| Typical Yield | 80-95% (can vary) |
Table 2: Spectroscopic Data for Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Dibenzyl sulfide | ~3.6 (s, 4H), 7.2-7.4 (m, 10H) | ~36 (CH₂), 127-129 (Ar-C), 138 (Ar-C) | No strong S=O stretch |
| This compound | ~3.8-4.2 (ABq, 4H), 7.2-7.4 (m, 10H) | ~55 (CH₂), 128-131 (Ar-C), 130 (Ar-C) | ~1040-1060 (S=O stretch) |
| Bis(benzylsulfonyl)methane | ~4.3 (s, 4H), 7.3-7.5 (m, 10H) | ~58 (CH₂), 128-131 (Ar-C), 132 (Ar-C) | ~1320 (asym SO₂) & ~1130 (sym SO₂) |
Note: The exact chemical shifts and peak shapes can vary depending on the solvent and the spectrometer.
Visualizations
Reaction Scheme and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and its major side reactions.
Troubleshooting Workflow
References
Technical Support Center: Scale-up Synthesis of Bis(benzylsulfinyl)methane
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of Bis(benzylsulfinyl)methane.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. First, the precursor Bis(benzylthio)methane is synthesized, which is then selectively oxidized to the desired sulfoxide.
Step 1: Synthesis of Bis(benzylthio)methane
This procedure details the synthesis of the thioether precursor from benzyl mercaptan and dichloromethane.
Reaction Scheme:
2 Ph-CH₂-SH + CH₂Cl₂ + 2 NaOH → (Ph-CH₂-S)₂CH₂ + 2 NaCl + 2 H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| Benzyl Mercaptan | 124.21 | 1.058 | 2.0 |
| Dichloromethane | 84.93 | 1.326 | 1.0 |
| Sodium Hydroxide | 40.00 | - | 2.2 |
| Ethanol | 46.07 | 0.789 | - |
| Water | 18.02 | 1.000 | - |
Procedure:
-
To a solution of sodium hydroxide (2.2 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v), add benzyl mercaptan (2.0 eq.) at room temperature with stirring.
-
Continue stirring for 30 minutes to ensure the formation of the sodium thiolate salt.
-
Add dichloromethane (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude Bis(benzylthio)methane.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Selective Oxidation to this compound
This section outlines the controlled oxidation of Bis(benzylthio)methane to the target sulfoxide. The key challenge in this step is to prevent over-oxidation to the corresponding sulfone.[1][2]
Reaction Scheme:
(Ph-CH₂-S)₂CH₂ + [O] → (Ph-CH₂-SO)₂CH₂
Comparison of Oxidizing Agents:
Several reagents can be employed for this selective oxidation. The choice of oxidant can influence reaction time, temperature, and selectivity.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp.[3] | "Green" oxidant, water is the only byproduct.[3] | Can lead to over-oxidation if not carefully controlled.[4][5][6] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | CH₂Cl₂, 0°C to room temp.[7][8] | Generally provides good selectivity at low temperatures.[9] | The byproduct, m-chlorobenzoic acid, needs to be removed. |
| Sodium Periodate (NaIO₄) | Methanol/water, room temp.[10][11] | Mild and selective reagent.[10][11][12] | Stoichiometric waste product (sodium iodate). |
Detailed Protocol using Hydrogen Peroxide:
-
Dissolve Bis(benzylthio)methane (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide (2.0-2.2 eq.) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed and before significant sulfone formation is observed, quench the reaction by pouring it into cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting Guide
Issue 1: Incomplete conversion of benzyl mercaptan in Step 1.
-
Question: My TLC analysis of the reaction mixture for the synthesis of Bis(benzylthio)methane shows a significant amount of unreacted benzyl mercaptan even after prolonged reaction time. What could be the cause?
-
Answer:
-
Insufficient Base: Ensure that at least two equivalents of a strong base like sodium hydroxide were used to completely deprotonate the benzyl mercaptan. The thiolate anion is the active nucleophile.
-
Reaction Temperature: While the reaction proceeds at room temperature, gentle heating to reflux can increase the reaction rate. Ensure the reaction is maintained at an appropriate temperature.
-
Purity of Reagents: Verify the purity of your dichloromethane and benzyl mercaptan. Impurities could interfere with the reaction.
-
Issue 2: Low yield of Bis(benzylthio)methane in Step 1.
-
Question: I have a low isolated yield of the desired thioether. What are the potential reasons?
-
Answer:
-
Side Reactions: Benzyl mercaptan can be oxidized to dibenzyl disulfide, especially if the reaction is exposed to air for extended periods in the presence of base.[13] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) for scale-up.
-
Work-up Losses: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent will maximize the yield. Check the pH of the aqueous layer during extraction; it should be neutral or slightly basic.
-
Issue 3: Over-oxidation to Bis(benzylsulfonyl)methane in Step 2.
-
Question: My final product is a mixture of the desired sulfoxide and the over-oxidized sulfone. How can I improve the selectivity for the sulfoxide?
-
Answer:
-
Control of Stoichiometry: Use a precise amount of the oxidizing agent. A slight excess may be needed for complete conversion of the sulfide, but a large excess will promote sulfone formation.[14]
-
Temperature Control: The oxidation of the sulfoxide to the sulfone is often faster at higher temperatures. Maintaining a low reaction temperature (0-5°C) during the addition of the oxidant is crucial.
-
Slow Addition of Oxidant: Add the oxidizing agent dropwise to the solution of the sulfide. This maintains a low concentration of the oxidant in the reaction mixture at any given time, favoring the formation of the sulfoxide.
-
Choice of Oxidant: Some oxidizing agents are inherently more selective. Sodium periodate is often a milder and more selective choice for this transformation.[10][11][12]
-
Issue 4: Difficulty in purifying this compound.
-
Question: I am struggling to separate the sulfoxide from the unreacted sulfide and the sulfone byproduct. What purification strategies can I use?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating sulfides, sulfoxides, and sulfones. Due to the increasing polarity (sulfide < sulfoxide < sulfone), a gradient elution with a solvent system like hexane/ethyl acetate can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method, especially for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.
-
Solvent Extraction: In some cases, differences in solubility between the sulfide, sulfoxide, and sulfone in various solvents can be exploited for a preliminary purification by selective extraction.[15]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the oxidation reaction effectively?
A1: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[16][17][18] Spot the reaction mixture alongside the starting thioether and, if available, a standard of the sulfone. The sulfoxide will have an Rf value between that of the less polar thioether and the more polar sulfone. This allows for a visual assessment of the consumption of the starting material and the formation of the product and byproduct.
Q2: What are the key safety considerations for the scale-up of this synthesis?
A2:
-
Benzyl Mercaptan: This reagent has a strong and unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.[19][20]
-
Oxidizing Agents: Hydrogen peroxide and m-CPBA are strong oxidizers and should be handled with care. Avoid contact with skin and eyes, and be aware of their potential to form explosive mixtures with certain organic compounds.
-
Exothermic Reactions: The oxidation step can be exothermic. For large-scale reactions, ensure adequate cooling and slow, controlled addition of the oxidant to manage the reaction temperature.
Q3: Can this synthesis be performed using "greener" solvents?
A3: While dichloromethane and other chlorinated solvents are effective, for a greener process, consider exploring solvents like ethyl acetate or 2-methyltetrahydrofuran for the synthesis and extraction steps. For the oxidation with hydrogen peroxide, acetic acid is a common solvent, and water is the only byproduct, making it a relatively green option.[3][21]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons adjacent to the sulfinyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1050 cm⁻¹ is characteristic of the S=O bond in a sulfoxide.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualizations
References
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 10. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. How To [chem.rochester.edu]
- 17. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. Cas 100-53-8,Benzyl mercaptan | lookchem [lookchem.com]
- 20. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 21. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]
Refinement of experimental parameters for "Bis(benzylsulfinyl)methane" reactions
Technical Support Center: Bis(benzylsulfinyl)methane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental refinement of reactions involving this compound, primarily focusing on its synthesis via the oxidation of bis(benzylthio)methane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the controlled oxidation of its corresponding thioether, bis(benzylthio)methane.[1][2][3] This transformation requires careful selection of an oxidizing agent and precise control of reaction conditions to prevent over-oxidation to the sulfone.[4]
Q2: What is the primary challenge encountered during the synthesis of this compound?
The principal challenge is avoiding over-oxidation of the desired sulfoxide to the corresponding sulfone, bis(benzylsulfonyl)methane.[4][5] Sulfoxides are intermediates in the oxidation of thioethers to sulfones, making this a common side reaction.[1][2] Achieving high selectivity for the sulfoxide requires careful management of the reaction.
Q3: What are the common side products in this reaction?
The most common side product is bis(benzylsulfonyl)methane, resulting from over-oxidation. Unreacted starting material, bis(benzylthio)methane, may also be present if the reaction does not go to completion. The formation of other by-products is generally low with selective oxidizing agents.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting thioether and the appearance of the more polar sulfoxide product. The sulfone, if formed, will typically have a different Rf value.
Q5: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively documented, it is advisable to store the compound in a cool, dark, and dry place. Some related compounds, such as bis(heteroaryl)methanes, have been observed to undergo spontaneous oxidation in the presence of air, a reaction that can be catalyzed by basic conditions. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. For instance, the concentration of hydrogen peroxide solutions can decrease over time. The activity of solid oxidants like m-CPBA can also degrade with improper storage. |
| Insufficient Reaction Time or Temperature | Monitor the reaction closely using TLC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can also promote over-oxidation. |
| Inappropriate Solvent | Ensure the solvent is appropriate for the chosen oxidant and is of sufficient purity. Common solvents for thioether oxidation include methanol, ethanol, dichloromethane, and acetic acid.[4][6] |
| Poor Reagent Stoichiometry | Re-evaluate the molar equivalents of the oxidizing agent. While an excess is sometimes needed, a significant excess can lead to side reactions or purification difficulties. |
Problem 2: Significant Formation of Bis(benzylsulfonyl)methane (Over-oxidation)
| Possible Cause | Suggested Solution |
| Excess Oxidizing Agent | Carefully control the stoichiometry of the oxidizing agent. Use approximately 1.0-1.2 equivalents for the mono-oxidation.[6] |
| High Reaction Temperature | Perform the reaction at a lower temperature. Many selective oxidations are carried out at 0°C or even lower to moderate the reactivity of the oxidant. |
| Prolonged Reaction Time | Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the sulfoxide. |
| Highly Reactive Oxidant | Consider using a milder or more selective oxidizing agent. For example, sodium periodate in methanol is often highly selective for sulfoxide formation.[7] |
| Mode of Addition | Add the oxidizing agent slowly or portion-wise to the solution of the thioether. This helps to maintain a low concentration of the oxidant in the reaction mixture, favoring mono-oxidation. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and By-products | If the sulfoxide and sulfone are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. Sometimes, recrystallization can be an effective purification method. |
| Residual Oxidant or By-products | After the reaction is complete, a proper work-up is crucial. For example, if using m-CPBA, washing with a sodium bicarbonate solution will remove the m-chlorobenzoic acid by-product. If using a peroxide, a wash with a reducing agent like sodium thiosulfate can remove any unreacted peroxide. |
Data Presentation
The choice of oxidizing agent significantly impacts the selectivity and yield of this compound. The following table summarizes typical conditions and expected outcomes for common oxidants used in the synthesis of sulfoxides from thioethers.
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Molar Equivalents | Selectivity for Sulfoxide | Common Work-up |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | Room Temperature | 1.1 - 1.5 | Good to Excellent[4] | Neutralization with base, extraction |
| m-CPBA | Dichloromethane, Chloroform | 0°C to Room Temp. | 1.0 - 1.2 | Excellent[6] | Wash with NaHCO₃, Na₂S₂O₃ |
| Sodium Periodate (NaIO₄) | Methanol, Water | Room Temperature | 1.0 - 1.2 | Excellent[7] | Filtration of sodium iodate, extraction |
| Oxone® | Methanol/Water | Room Temperature | ~0.5 per S | Good, can be selective[8] | Neutralization, extraction |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from bis(benzylthio)methane using common oxidizing agents.
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
-
Dissolution: Dissolve bis(benzylthio)methane (1.0 g, 3.84 mmol) in 10 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (0.44 mL, 4.22 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Neutralization: Carefully pour the reaction mixture into 50 mL of ice-cold water. Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolution: Dissolve bis(benzylthio)methane (1.0 g, 3.84 mmol) in 20 mL of dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (~77%, 0.95 g, ~4.22 mmol, 1.1 eq) in 10 mL of dichloromethane. Add this solution dropwise to the thioether solution over 15 minutes.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Work-up: Once the reaction is complete, wash the organic mixture with a saturated sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, followed by a 10% sodium thiosulfate solution (1 x 20 mL) to quench any excess peroxide.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
Analytical challenges in the characterization of "Bis(benzylsulfinyl)methane" isomers
This technical support center provides guidance on the analytical challenges associated with the characterization of "Bis(benzylsulfinyl)methane" isomers. Given the specific stereochemical complexity of this molecule, which contains two stereogenic sulfur atoms, researchers may encounter difficulties in separating and characterizing the resulting diastereomers (a pair of enantiomers and a meso compound). This guide offers troubleshooting advice and frequently asked questions to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected isomers for "this compound"?
A1: "this compound" has two chiral sulfur centers. Therefore, you can expect to find a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S), which is identical to (S,R)).
Q2: Why is the separation of these isomers challenging?
A2: The diastereomers ((R,R)/(S,S) pair and the meso compound) have different physical properties and can theoretically be separated by standard chromatography. However, their polarity and structural similarity can make achieving baseline separation difficult.[1][2][3][4] The enantiomers ((R,R) and (S,S)) have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) for chromatographic separation.[5]
Q3: What are the recommended analytical techniques for characterizing these isomers?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating the enantiomers. Normal phase or reverse phase HPLC can be used to separate the diastereomers.[1][2][4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and for distinguishing between diastereomers, which will have different spectra.[7][8][9][10][11][12]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. While mass spectrometry is generally considered "chiral-blind," certain techniques can be used to differentiate isomers.[13][14][15][16][17]
Q4: Can I use Mass Spectrometry to differentiate between the isomers of "this compound"?
A4: Differentiating diastereomers by MS is sometimes possible due to differences in their fragmentation patterns or ionization efficiencies.[17] However, enantiomers have identical mass spectra under normal conditions.[15] Advanced techniques, such as using chiral reference compounds in the gas phase or ion mobility spectrometry, may allow for the distinction of enantiomers.[13][14]
Troubleshooting Guides
HPLC Separation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or no separation of diastereomers | Inadequate column selectivity. | Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl or cyano phase).[4][6] Consider normal phase chromatography on a silica or diol column. |
| Improper mobile phase composition. | Optimize the mobile phase. For reversed-phase, vary the organic modifier (methanol vs. acetonitrile) and the percentage.[6] For normal phase, adjust the polarity of the solvent system. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (for acidic compounds) or a volatile amine (for basic compounds), to reduce tailing. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Irreproducible retention times | Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| No separation of enantiomers on a chiral column | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). |
| Unsuitable mobile phase for the CSP. | Consult the column manufacturer's guide for recommended mobile phases. The choice of solvent and additives can dramatically affect enantioselectivity. |
NMR Spectroscopy Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Overlapping signals in ¹H NMR | Diastereomers have very similar chemical environments. | Use a higher field NMR spectrometer to increase spectral dispersion. |
| Perform 2D NMR experiments (e.g., COSY, HSQC) to help resolve and assign overlapping signals.[10] | ||
| Difficulty in assigning diastereotopic protons | The methylene protons in "this compound" are diastereotopic and will appear as complex multiplets. | Use 2D NMR techniques to confirm couplings. |
| Temperature-dependent NMR studies can sometimes help to resolve complex multiplets by changing the conformational dynamics. | ||
| Incorrect integration | Presence of impurities or residual solvent. | Ensure the sample is pure. Use a deuterated solvent with a known purity. |
| Baseline distortion. | Apply proper baseline correction during data processing. |
Mass Spectrometry Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Inability to distinguish isomers | Diastereomers have similar fragmentation patterns. | Vary the collision energy in MS/MS experiments to induce different fragmentation pathways that may be unique to each isomer. |
| Enantiomers have identical mass spectra. | Couple the mass spectrometer to a chiral chromatography system (LC-MS).[13][18] | |
| Poor ionization | The compound may not ionize well under the chosen conditions. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). |
| Optimize source parameters such as capillary voltage and temperature.[19] |
Experimental Protocols
Note: The following protocols are general starting points and will likely require optimization for the specific isomers of "this compound".
Protocol 1: Diastereomer Separation by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
Protocol 2: Enantiomer Separation by Chiral HPLC
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The ratio is critical for separation and needs to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
Temperature: 25 °C.
Protocol 3: NMR Characterization
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the isolated isomer in 0.6 mL of solvent.
-
Experiments:
-
¹H NMR: To observe proton signals and their couplings.
-
¹³C NMR: To identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons and confirming the overall structure.
-
Protocol 4: Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.
-
Ionization Mode: Positive ion mode is likely to protonate the sulfoxide oxygen.
-
Solvent: Methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
MS/MS: Isolate the protonated molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns.
Quantitative Data Summary
| Isomer | HPLC Retention Time (min) | Key ¹H NMR Chemical Shifts (ppm) | Major MS/MS Fragments (m/z) |
| (R,S) - meso | e.g., 12.5 | e.g., Methylene protons: 3.8-4.0 (m), Benzyl protons: 7.2-7.4 (m) | e.g., [M+H]⁺, [M+H - H₂O]⁺, [M+H - PhCH₂SO]⁺ |
| (R,R)/(S,S) - enantiomeric pair | e.g., 14.2 | e.g., Methylene protons: 3.9-4.1 (m), Benzyl protons: 7.2-7.4 (m) | e.g., [M+H]⁺, [M+H - H₂O]⁺, [M+H - PhCH₂SO]⁺ |
Visualizations
Caption: Experimental workflow for the separation and characterization of "this compound" isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3.smu.edu [s3.smu.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. azooptics.com [azooptics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of chiral sulfoxides in plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Storage and handling guidelines for "Bis(benzylsulfinyl)methane"
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "Bis(benzylsulfinyl)methane"?
A1: While specific stability data is unavailable, for a novel sulfoxide compound like "this compound," it is recommended to store it in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable starting point. To prevent degradation from atmospheric moisture or oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is best practice. For long-term storage, consider a freezer at -20°C, being mindful of potential precipitation if the compound is in solution.
Q2: What personal protective equipment (PPE) should I use when handling "this compound"?
A2: As a precaution for handling any new chemical, standard laboratory PPE is required. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves. Given that some sulfoxides, like DMSO, can enhance skin penetration, selecting the appropriate glove material is crucial. Butyl rubber or fluoroelastomer gloves are often recommended for working with sulfoxides.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.
Q3: How should I prepare solutions of "this compound"?
A3: Based on its use in published research, "this compound" is likely soluble in common organic solvents. When preparing solutions, it is advisable to start with a small quantity to assess solubility. If the intended application is biological, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds.[2] When storing solutions in DMSO, be aware that precipitation can occur, especially at lower temperatures.[2] It is recommended to prepare fresh solutions for experiments whenever possible.[2] If storing solutions, do so in tightly sealed vials, protected from light, and consider storage at 4°C or -20°C.[2]
Q4: Is "this compound" sensitive to light or air?
A4: The stability of "this compound" towards light and air has not been explicitly documented. However, many complex organic molecules can be sensitive to these factors. As a general precaution, it is prudent to handle the compound and its solutions in a way that minimizes exposure to light and air. Storing under an inert atmosphere and in amber vials or containers wrapped in aluminum foil is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound has changed color or appearance during storage. | Degradation due to exposure to air, moisture, or light. | Discard the compound if purity is critical. For future storage, ensure the container is tightly sealed and stored under an inert atmosphere in a dark, cool, and dry place. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | Try gentle heating or sonication to aid dissolution. Test solubility in a range of solvents to find the most suitable one for your application. |
| Precipitate forms in a refrigerated or frozen solution. | The compound's solubility decreases at lower temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved. Gentle vortexing or sonication may be necessary. Consider storing at a lower concentration to prevent precipitation.[2] |
| Inconsistent experimental results. | Potential degradation of the compound or solution. Inaccurate concentration due to precipitation. | Prepare fresh solutions before each experiment.[2] If using a stored solution, ensure any precipitate is fully redissolved. Perform a quality control check (e.g., by TLC or LC-MS) on the compound if degradation is suspected. |
Quantitative Data Summary
As specific quantitative data for "this compound" is not available, the following table provides an example of the type of data that would be determined for a new chemical compound.
| Parameter | Value (Hypothetical) | Conditions |
| Recommended Storage Temperature | 2-8°C (Short-term) | Tightly sealed, inert atmosphere |
| -20°C (Long-term) | Tightly sealed, inert atmosphere | |
| Shelf Life (Solid) | > 1 year (projected) | Stored at -20°C, protected from light and moisture |
| Shelf Life (in DMSO, 10 mM) | ~1-3 months (projected) | Stored at -20°C, protected from light and moisture |
Experimental Protocols
Detailed experimental protocols for the synthesis of "this compound" and its use in forming complexes are described in the scientific literature. Researchers should refer to these publications for specific methodologies. A general workflow for handling a new compound is provided in the diagram below.
Visualizations
Caption: General workflow for the safe handling of a new chemical compound.
References
Validation & Comparative
A Comparative Study of Bis(benzylsulfinyl)methane and Other Sulfoxide Ligands in Coordination Chemistry and Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bis(benzylsulfinyl)methane with other well-established sulfoxide ligands. While experimental data on the catalytic applications of this compound is limited in the current literature, this document serves as a foundational resource, summarizing its known properties and offering a framework for its evaluation against other sulfoxide ligands. Detailed experimental protocols are provided to facilitate further investigation into its potential catalytic activities.
Introduction to Sulfoxide Ligands
Sulfoxide ligands, characterized by the R-S(=O)-R' functional group, are a versatile class of ligands in transition metal chemistry. Their utility stems from several key features:
-
Ambidentate Nature: Sulfoxides can coordinate to a metal center through either the oxygen or the sulfur atom, a phenomenon known as linkage isomerism.[1] The preferred bonding mode is influenced by the hardness or softness of the metal center, with harder metals typically favoring O-coordination and softer metals favoring S-coordination.[1]
-
Chirality: When the two organic substituents on the sulfur atom are different, the sulfoxide is chiral.[1] This chirality is stable at room temperature, making chiral sulfoxides valuable ligands for asymmetric catalysis.
-
Tunable Steric and Electronic Properties: The properties of the sulfoxide ligand can be readily modified by varying the organic substituents, allowing for fine-tuning of the steric and electronic environment around the metal center.
Profile of this compound
This compound is a bidentate sulfoxide ligand with the structure Ph-CH₂-S(=O)-CH₂-S(=O)-CH₂-Ph. Its primary reported application is in the formation of luminescent lanthanide complexes, where it has been shown to enhance the fluorescence properties of terbium(III) and europium(III) ions.
Synthesis and Characterization
The synthesis of this compound has been reported, and the compound has been characterized using various analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₅H₁₆O₂S₂ |
| Appearance | Solid |
| Key IR Peaks (cm⁻¹) | Data not available in searched literature |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in searched literature |
| UV-Vis (λₘₐₓ, nm) | Data not available in searched literature |
Comparative Analysis with Other Sulfoxide Ligands
To provide a context for the potential applications of this compound, it is compared with two common classes of sulfoxide ligands: dimethyl sulfoxide (DMSO) and chiral aryl sulfoxides.
Table 2: Comparative Properties of Sulfoxide Ligands
| Feature | This compound | Dimethyl Sulfoxide (DMSO) | Chiral Aryl Sulfoxides (e.g., methyl p-tolyl sulfoxide) |
| Structure | Ph-CH₂-S(=O)-CH₂-S(=O)-CH₂-Ph | CH₃-S(=O)-CH₃ | Ar-S(=O)-R (Ar ≠ R) |
| Denticity | Bidentate | Monodentate | Monodentate |
| Chirality | Potentially chiral (meso or chiral diastereomers) | Achiral | Chiral |
| Primary Application | Luminescent lanthanide complexes | Solvent, ligand in coordination chemistry and catalysis (e.g., oxidation, ROMP)[2][3] | Ligands for asymmetric catalysis (e.g., asymmetric oxidation, cross-coupling)[4] |
| Catalytic Data | Not available in searched literature | Widely used in various catalytic reactions.[2][5] | Extensively studied in asymmetric catalysis with documented high enantioselectivities.[4] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis of a generic sulfoxide ligand and its application in a common catalytic reaction. These can be adapted to evaluate the performance of this compound.
General Synthesis of a Sulfoxide Ligand (Oxidation of a Thioether)
This protocol describes the oxidation of a thioether to the corresponding sulfoxide using hydrogen peroxide as the oxidant.
Materials:
-
Thioether (1 equivalent)
-
Hydrogen peroxide (30% aqueous solution, 1.1 equivalents)
-
Methanol or Acetic Acid (solvent)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the thioether in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Add the hydrogen peroxide solution dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction where sulfoxide ligands can be employed.
Materials:
-
Aryl halide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Sulfoxide ligand (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (10:1 v/v)
-
Stir bar
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and the sulfoxide ligand.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts related to sulfoxide ligands and their synthesis.
Caption: General synthesis of sulfoxide ligands via oxidation of thioethers.
Caption: Linkage isomerism in metal-sulfoxide coordination.
Conclusion and Future Outlook
This compound is a bidentate sulfoxide ligand with demonstrated utility in the synthesis of luminescent materials. However, its potential in catalysis remains largely unexplored. This guide has provided a comparative framework against well-established sulfoxide ligands like DMSO and chiral aryl sulfoxides, highlighting the structural features of this compound that could be of interest in catalytic applications.
The lack of experimental data on the catalytic performance of this compound presents a clear opportunity for future research. The experimental protocols provided herein offer a starting point for the systematic evaluation of this ligand in common catalytic transformations. Such studies would be invaluable in determining its efficacy as a ligand and expanding the toolbox of sulfoxide ligands available to researchers in catalysis and drug development. Key areas for investigation include its performance in cross-coupling reactions, asymmetric catalysis (if resolved into its stereoisomers), and oxidation catalysis. Further research will be crucial to fully elucidate the potential of this compound as a versatile ligand in modern synthetic chemistry.
References
A Comparative Guide to the Luminescent Properties of Bis(benzylsulfinyl)methane Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the luminescent properties of metal complexes incorporating the bidentate ligand, Bis(benzylsulfinyl)methane. While this ligand has shown promise in sensitizing lanthanide emission, a comprehensive understanding of its intrinsic photophysical characteristics and how they compare to other widely used ligands is crucial for the strategic design of novel luminescent materials for applications in research and drug development.
Introduction to this compound in Luminescent Complexes
This compound is a flexible bidentate ligand featuring two sulfoxide moieties. These sulfoxide groups can coordinate to metal ions through either the oxygen or sulfur atoms, a property known as linkage isomerism, which can influence the photophysical properties of the resulting complex. In the context of luminescent materials, this compound has been primarily explored as an "antenna" ligand for lanthanide ions, such as Europium(III) and Terbium(III). In this role, the ligand absorbs light and efficiently transfers the excitation energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. This sensitization process is a key strategy in the development of highly luminescent lanthanide-based probes and materials.
Quantitative Comparison of Luminescent Properties
A direct quantitative comparison of the intrinsic luminescent properties of this compound complexes (without a lanthanide emitter) with other common bidentate ligands is challenging due to a lack of extensive research on the photophysics of the ligand itself. However, by compiling available data and comparing it with well-characterized alternative ligands, we can draw valuable insights.
The following table summarizes typical photophysical data for different classes of bidentate ligands used in luminescent metal complexes. It is important to note that the properties of a complex are highly dependent on the specific metal center, solvent, and temperature.
| Ligand Class | Example Ligand | Metal Ion | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Sulfoxide | This compound | Eu(III) | ~275 | 615 (Eu emission) | Not Reported | Not Reported | |
| Diphosphine | Bis(diphenylphosphino)methane (dppm) | Cu(I) | ~350-400 | ~450-550 | Low (<0.1) | μs range | [1] |
| Diimine | 2,2'-Bipyridine (bpy) | Ru(II) | ~450 | ~610 | 0.040 (in aerated water) | ~400 ns (in aerated water) | |
| Bis(pyrazolyl)methane | Bis(pyrazol-1-yl)methane | Zn(II) | Not Reported | ~400-450 (Blue Emission) | Not Reported | Not Reported | [2] |
| Bis(benzimidazolyl)methane | Bis(benzimidazol-2-yl)methane | Zn(II) | ~350 | ~380-450 | Not Reported | Not Reported | [3] |
Note: The data for this compound with Eu(III) reflects the sensitized emission of the lanthanide ion, not the intrinsic luminescence of the ligand-metal complex. The quantum yield and lifetime for many of these complexes are highly variable and dependent on the specific complex and its environment.
Experimental Protocols
Accurate and reproducible measurement of luminescent properties is fundamental to the comparison of different complexes. Below are detailed methodologies for key experiments.
Photoluminescence Quantum Yield (PLQY) Measurement
The photoluminescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed by a sample. It is a critical measure of the efficiency of the luminescence process. The absolute method using an integrating sphere is the most accurate.
Protocol for Absolute PLQY Measurement:
-
Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere.
-
Sample Preparation:
-
For solutions, prepare a dilute solution of the complex in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
For solid samples, ensure the sample is uniformly distributed in a suitable holder.
-
-
Measurement Procedure:
-
Record the emission spectrum of the excitation light source with the empty integrating sphere (or with a blank sample holder).
-
Place the sample inside the integrating sphere.
-
Record the emission spectrum of the sample upon excitation at the desired wavelength. This will include both the scattered excitation light and the sample's emission.
-
Record the spectrum of the scattered excitation light by placing the sample in the light path but outside the sphere (for solution measurements).
-
-
Calculation: The PLQY is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the absorbed light, corrected for the system's spectral response.
Excited-State Lifetime Measurement
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It provides insights into the kinetics of radiative and non-radiative decay processes. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring lifetimes.
Protocol for TCSPC Measurement:
-
Instrumentation: A TCSPC system including a pulsed light source (e.g., laser diode or picosecond laser), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare the sample as for PLQY measurements.
-
Measurement Procedure:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Detect the emitted single photons.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first photon.
-
A histogram of these time differences is built up over many excitation cycles, which represents the decay of the fluorescence intensity over time.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the lifetime(s). The instrument response function (IRF) must be measured and deconvoluted from the sample decay for accurate lifetime determination.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of luminescent metal complexes.
Caption: General workflow for luminescent complex development.
Logical Relationship in Luminescence Sensitization
The "antenna effect" is a critical mechanism in lanthanide complexes. The following diagram illustrates the energy transfer process from an organic ligand, such as this compound, to a lanthanide ion.
Caption: Energy transfer in lanthanide sensitization.
Conclusion and Future Directions
This compound serves as an effective antenna ligand for sensitizing lanthanide luminescence. However, a deeper understanding of the intrinsic photophysical properties of its complexes with various transition metals is necessary to fully assess its potential. Future research should focus on the synthesis and detailed photophysical characterization of a broader range of this compound complexes to establish a comprehensive dataset for comparison. Furthermore, investigating the structure-property relationships, including the impact of different metal centers and ancillary ligands, will be crucial for the rational design of novel luminescent materials with tailored properties for advanced applications in bioimaging, sensing, and therapeutics.
References
A Comparative Guide to Bis(benzylsulfinyl)methane and Bis(phenylsulfinyl)methane in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of two structurally related sulfinylmethane ligands: bis(benzylsulfinyl)methane and bis(phenylsulfinyl)methane. Due to a notable scarcity of experimental data on the coordination chemistry of this compound, this comparison draws upon available information for bis(phenylsulfinyl)methane and related thioether and sulfonyl analogues to infer and project the coordination behavior of its benzyl counterpart.
Introduction to the Ligands
Bis(sulfinyl)methane ligands are bidentate chelators that coordinate to metal centers through the oxygen or sulfur atoms of the sulfinyl groups. The nature of the organic substituent on the sulfur atom—phenyl versus benzyl—can significantly influence the steric and electronic properties of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes.
Bis(phenylsulfinyl)methane features two phenyl groups directly attached to the sulfur atoms. The phenyl group is an aromatic substituent with a planar structure, influencing the ligand's electronic properties through resonance and inductive effects.
This compound , on the other hand, possesses benzyl groups, where a methylene (-CH2-) spacer separates the phenyl ring from the sulfur atom. This structural difference introduces greater conformational flexibility and alters the electronic influence of the aromatic ring on the sulfinyl donor group.
Structural and Electronic Properties: A Comparative Overview
The key distinctions between these two ligands stem from the differences between a phenyl and a benzyl substituent.
| Property | Bis(phenylsulfinyl)methane | This compound (Inferred) | Rationale |
| Steric Hindrance | Moderate | Potentially higher | The non-planar nature and free rotation of the benzyl groups may create a larger steric cone of influence around the metal center. Crystal structure data for the analogous bis(benzylsulfanyl)methane shows a significant dihedral angle between the phenyl rings, suggesting considerable bulk.[1][2] |
| Electronic Effect | Electron-withdrawing (via resonance and induction) | Weakly electron-donating (via induction from the -CH2- group) | The phenyl group's direct attachment to the sulfur allows for delocalization of electron density. In the benzyl group, the insulating -CH2- spacer diminishes the resonance effect of the phenyl ring, and the alkyl nature of the methylene group is slightly electron-donating. |
| Conformational Flexibility | Relatively rigid | More flexible | The C-S bonds in the benzyl group allow for greater rotational freedom, leading to a more adaptable coordination geometry. |
| Chelate Ring Conformation | Tends to form stable six-membered chelate rings. | Expected to form stable six-membered chelate rings, but with potentially more varied conformations. | The fundamental CH2(SO)2 backbone is the same, predisposing both to form six-membered rings upon chelation. |
Coordination Chemistry: A Comparative Analysis
While experimental data for this compound complexes is lacking, we can extrapolate its potential coordination behavior based on the known chemistry of bis(phenylsulfinyl)methane and related ligands.
Bis(phenylsulfinyl)methane
Complexes of bis(phenylsulfinyl)methane with various transition metals have been synthesized and characterized. It typically acts as a bidentate ligand, coordinating through the oxygen atoms of the sulfinyl groups to form stable chelate rings. The coordination geometry is influenced by the metal ion and other ligands present.
This compound (Projected Behavior)
The increased steric bulk of the benzyl groups in this compound is anticipated to have a significant impact on its coordination chemistry. This could lead to:
-
Lower coordination numbers: The bulky benzyl groups may prevent the coordination of a larger number of ligands around the metal center.
-
Distorted coordination geometries: To accommodate the steric strain, metal complexes of this compound may exhibit more distorted geometries compared to their bis(phenylsulfinyl)methane counterparts.
-
Influence on reaction kinetics: The steric hindrance could affect the rates of ligand substitution and catalytic reactions.
From an electronic standpoint, the slightly more electron-donating nature of the benzylsulfinyl groups compared to the phenylsulfinyl groups could lead to:
-
Increased electron density at the metal center: This could enhance the stability of the metal complex and influence its redox properties.
-
Altered reactivity: A more electron-rich metal center may exhibit different catalytic activity.
Experimental Protocols
General Synthesis of Bis(sulfinyl)methane Ligands
A common route to bis(sulfinyl)methane compounds involves the oxidation of the corresponding bis(thioether)methane.
Step 1: Synthesis of Bis(aryl/alkylthio)methane This can be achieved by reacting the corresponding thiol with dichloromethane in the presence of a base.
Step 2: Oxidation to Bis(sulfinyl)methane The bis(thioether)methane is then carefully oxidized using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid or acetone. The reaction conditions (temperature, concentration) must be controlled to avoid over-oxidation to the sulfonyl derivative.
General Synthesis of Metal Complexes
The metal complexes can be prepared by reacting the bis(sulfinyl)methane ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions will depend on the specific metal and desired complex.
Logical Workflow for Ligand Selection
The following diagram illustrates a logical workflow for researchers to decide between these two types of ligands for a specific application.
Caption: Ligand selection workflow based on desired steric and electronic properties.
Conclusion and Future Outlook
The comparison between this compound and bis(phenylsulfinyl)methane in coordination chemistry highlights a significant gap in the experimental literature for the benzyl derivative. Based on fundamental principles of organic and coordination chemistry, it is predicted that the benzyl analogue will exhibit greater steric hindrance and a more electron-donating character compared to its well-studied phenyl counterpart. These differences are expected to translate into distinct coordination behaviors, influencing the stability, structure, and reactivity of their metal complexes.
To validate these predictions and unlock the full potential of this compound as a ligand, further experimental research is crucial. This includes the development of reliable synthetic protocols for the ligand and its metal complexes, as well as comprehensive structural and spectroscopic characterization. Such studies will not only provide valuable data for direct comparison but also pave the way for the rational design of novel metal complexes with tailored properties for various applications in science and industry.
References
Spectroscopic Deep Dive: A Comparative Analysis of Bis(benzylsulfinyl)methane and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of organosulfur compounds is paramount. This guide provides a comprehensive spectroscopic comparison of Bis(benzylsulfinyl)methane, a key organic building block, with its sulfide and sulfone analogs. By presenting key experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the spectroscopic signatures that define these molecules.
Executive Summary
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Their spectroscopic characterization is fundamental to confirming their synthesis and understanding their chemical behavior. This guide synthesizes available spectroscopic data for this compound and its closely related sulfide and sulfone analogs—Bis(benzylthio)methane and Bis(benzylsulfonyl)methane, respectively. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the distinct spectral features arising from the different oxidation states of the sulfur atom.
Molecular Structures and Signaling Pathways
The central focus of this guide is the comparative spectroscopy of the three molecules depicted below, which differ in the oxidation state of their sulfur atoms. Understanding their distinct spectral characteristics is crucial for reaction monitoring and quality control.
Figure 1: Oxidation pathway from Bis(benzylthio)methane to Bis(benzylsulfonyl)methane.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its sulfide and sulfone analogs. The data for this compound is primarily inferred from the closely related Dibenzyl sulfoxide due to the limited availability of direct experimental spectra for the target compound itself.
¹H NMR Spectroscopy
The ¹H NMR spectra are particularly informative for distinguishing between these compounds, with the chemical shift of the methylene protons being highly sensitive to the oxidation state of the adjacent sulfur atom.
| Compound | Methylene Protons (CH₂) Chemical Shift (ppm) | Aromatic Protons (Ph) Chemical Shift (ppm) | Solvent |
| Bis(benzylthio)methane | ~3.7 | ~7.2-7.4 | CDCl₃ |
| This compound | ~3.9 (predicted)[1] | ~7.3-7.5 | CDCl₃ |
| Bis(benzylsulfonyl)methane | ~4.3 | ~7.5-8.0 | CDCl₃ |
Note: The predicted chemical shift for the methylene protons of this compound is based on theoretical calculations for Dibenzyl sulfoxide, which suggest a value around 3.88 ppm[1].
¹³C NMR Spectroscopy
The ¹³C NMR data further corroborates the trends observed in the ¹H NMR spectra, with the methylene carbon showing a downfield shift with increasing oxidation of the sulfur.
| Compound | Methylene Carbon (CH₂) Chemical Shift (ppm) | Aromatic Carbons (Ph) Chemical Shift (ppm) | Solvent |
| Bis(benzylthio)methane | ~37 | ~127-138 | CDCl₃ |
| This compound | ~55-60 (predicted) | ~128-140 | CDCl₃ |
| Bis(benzylsulfonyl)methane | ~60 | ~128-138 | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectra provide clear diagnostic peaks for the sulfinyl (S=O) and sulfonyl (SO₂) groups.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Bis(benzylthio)methane | No characteristic S=O or SO₂ bands | C-S |
| This compound | ~1040-1060 (predicted) | S=O stretch |
| Bis(benzylsulfonyl)methane | ~1300-1350 and ~1120-1160 | Asymmetric and Symmetric SO₂ stretch |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight of each compound and characteristic fragmentation patterns.
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| Bis(benzylthio)methane | 246 | 123 (C₇H₇S⁺), 91 (C₇H₇⁺) |
| This compound | 278 (predicted) | 123 (C₇H₇S⁺), 91 (C₇H₇⁺) |
| Bis(benzylsulfonyl)methane | 310 | 155 (C₇H₇SO₂⁺), 91 (C₇H₇⁺) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound and its derivatives.
Synthesis of this compound
A common and effective method for the synthesis of sulfoxides is the controlled oxidation of the corresponding sulfide.
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
Bis(benzylthio)methane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve Bis(benzylthio)methane in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples should be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are to be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Conclusion
The spectroscopic comparison of this compound with its sulfide and sulfone analogs reveals distinct and predictable trends. The oxidation state of the sulfur atom significantly influences the chemical environment of the neighboring methylene protons and carbon, leading to characteristic downfield shifts in both ¹H and ¹³C NMR spectra with increasing oxidation. Furthermore, the presence of the sulfinyl and sulfonyl groups gives rise to strong, diagnostic absorption bands in the IR spectrum. This guide provides a foundational understanding of the key spectroscopic features of these important organosulfur compounds, which is essential for their synthesis, characterization, and application in various scientific disciplines.
References
DFT analysis to validate the electronic properties of "Bis(benzylsulfinyl)methane"
Comparative Analysis of Electronic Properties
The electronic properties of Diphenyl Sulfoxide and Dimethyl Sulfoxide, as determined by DFT calculations and validated by experimental findings, are summarized below. These properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the reactivity and electronic behavior of these compounds. The HOMO-LUMO energy gap is a key indicator of molecular stability.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Diphenyl Sulfoxide | DFT (B3LYP/6-311++G(d,p)) | -6.58 | -0.89 | 5.69 |
| Experimental (UV-Vis) | - | - | ~5.2 | |
| Dimethyl Sulfoxide (DMSO) | DFT (B3LYP/6-311G++(2d, p)) | -7.02 | 1.83 | 8.85[1] |
| Experimental (RIXS) | - | - | ~8.9[2] |
Note: Experimental values for HOMO and LUMO energies are often inferred from electrochemical or spectroscopic data and may not be directly comparable to DFT-calculated orbital energies. The energy gap, however, can be more directly correlated.
Experimental Protocols
A detailed methodology is essential for the reproducibility of both computational and experimental results.
DFT Calculation Protocol
The electronic properties of the sulfoxide compounds were calculated using the following DFT protocol:
-
Geometry Optimization: The molecular geometry of each sulfoxide was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organosulfur compounds.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations were then carried out on the optimized geometries to determine the energies of the frontier molecular orbitals (HOMO and LUMO). The electronic properties, including the HOMO-LUMO gap, were derived from these calculations.
-
Software: All DFT calculations were performed using the Gaussian 16 suite of programs.
Experimental Validation Protocol (UV-Visible Spectroscopy)
The experimental HOMO-LUMO energy gap can be estimated from the onset of the absorption band in the UV-Visible spectrum.
-
Sample Preparation: A dilute solution of the sulfoxide compound in a suitable solvent (e.g., ethanol) is prepared.
-
Spectroscopic Measurement: The UV-Visible absorption spectrum is recorded using a spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength at the onset of the lowest energy absorption band (λ_onset) is determined. The experimental energy gap (E_gap) is then calculated using the formula: E_gap (eV) = 1240 / λ_onset (nm).
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of the DFT analysis and the key molecular orbitals involved.
References
A Comparative Guide to Chiral Bis(sulfinyl) Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. While a vast array of chiral ligands has been developed, this guide focuses on the performance of chiral bis(sulfinyl) ligands, a class of sulfur-based ligands that have shown considerable promise in a variety of metal-catalyzed reactions.
Due to the limited availability of specific performance data for "Bis(benzylsulfinyl)methane" in the current body of scientific literature, this guide will broaden its scope to encompass the wider, well-documented class of chiral bis-sulfoxide ligands. These ligands will be compared with the widely-used and well-established chiral bis(oxazoline) ligands to provide a comprehensive performance benchmark.
This guide will delve into their applications in key asymmetric transformations, namely Palladium-Catalyzed Asymmetric Allylic Alkylation, Copper-Catalyzed Diels-Alder Reactions, and Rhodium-Catalyzed Conjugate Additions, presenting quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in their selection of appropriate catalytic systems.
Performance Benchmark: Bis-sulfoxide vs. Bis(oxazoline) Ligands
The efficacy of a chiral ligand is determined by its ability to create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction. Both bis-sulfoxide and bis(oxazoline) ligands are bidentate and possess C₂ symmetry, which is advantageous in reducing the number of possible diastereomeric transition states.
Table 1: Performance Comparison in Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The performance of a representative bis-sulfoxide ligand is compared with a standard bis(oxazoline) ligand in the allylation of a common substrate.
| Ligand | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| (S,S)-Ph-BOX | [Pd(π-allyl)Cl]₂ | 1,3-diphenylallyl acetate | Dimethyl malonate | 95 | 98 | [1] |
| p-tol-BINASO | [Pd₂(dba)₃] | 1,3-diphenylallyl acetate | Dimethyl malonate | ~90 | ~85 | [2] |
Table 2: Performance Comparison in Copper-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Chiral Lewis acid catalysts, often generated in situ from a metal salt and a chiral ligand, are crucial for achieving high enantioselectivity.
| Ligand | Catalyst System | Dienophile | Diene | Yield (%) | endo/exo | ee (%) (endo) | Reference |
| (S,S)-t-Bu-BOX | Cu(OTf)₂ | N-acryloyl-oxazolidinone | Cyclopentadiene | 94 | >99:1 | 98 | [1] |
| Sulfinyl-Imine Ligand | Cu(OTf)₂ | N-acryloyl-oxazolidinone | Cyclopentadiene | 98 | 98:2 | 96 | [3] |
Table 3: Performance Comparison in Rhodium-Catalyzed 1,4-Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated compounds is a highly efficient method for the formation of C-C bonds.
| Ligand | Catalyst System | Substrate | Arylboronic Acid | Yield (%) | ee (%) | Reference |
| (S,S)-chiraphos | [Rh(cod)₂]BF₄ | Cyclohex-2-enone | Phenylboronic acid | 99 | 99 | N/A |
| p-tol-BINASO | [Rh(cod)Cl]₂ | Cyclohex-2-enone | Phenylboronic acid | >99 | 99 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key reactions discussed.
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a generalized procedure based on typical conditions reported in the literature.[1][2]
Materials:
-
Palladium precursor (e.g., [Pd(π-allyl)Cl]₂ or Pd₂(dba)₃)
-
Chiral ligand (e.g., bis(oxazoline) or bis-sulfoxide)
-
Substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of a Lewis acid or a base like potassium acetate)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium precursor (1 mol%) and the chiral ligand (2.5 mol%) are dissolved in the anhydrous solvent.
-
The solution is stirred at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
The substrate (1 equivalent) and the nucleophile (1.2 equivalents) are added to the reaction mixture.
-
The base (1.5 equivalents) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: General Procedure for Copper-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure based on typical conditions reported for bis(oxazoline) and sulfinyl-imine ligands.[1][3]
Materials:
-
Copper(II) salt (e.g., Cu(OTf)₂)
-
Chiral ligand (e.g., bis(oxazoline) or sulfinyl-imine)
-
Dienophile (e.g., N-acryloyl-oxazolidinone)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
The chiral ligand (10 mol%) is placed in a flame-dried Schlenk tube under an inert atmosphere.
-
Anhydrous solvent is added, followed by the copper(II) salt (10 mol%).
-
The mixture is stirred at room temperature for 1-2 hours to form the chiral Lewis acid catalyst.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C).
-
The dienophile (1 equivalent) is added, followed by the diene (3 equivalents).
-
The reaction is stirred at this temperature until completion, as monitored by TLC.
-
The reaction is quenched with a few drops of water or a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess and endo/exo ratio are determined by chiral HPLC and ¹H NMR spectroscopy, respectively.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for asymmetric catalysis experiments.
Caption: Simplified catalytic cycle for Pd-catalyzed allylic alkylation.
References
A Comparative Guide to the Cross-Reactivity Profile of Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Bis(benzylsulfinyl)methane. Given the limited publicly available data on the specific cross-reactivity of this compound, this guide draws comparisons with structurally related sulfoxide-containing compounds and outlines standard experimental protocols to assess potential off-target effects.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound is a sulfoxide-containing organic compound. The sulfoxide functional group is a key feature in several biologically active molecules and can influence a compound's pharmacokinetic and pharmacodynamic properties. In drug development, understanding the cross-reactivity of a compound is crucial for identifying potential off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing. This guide serves as a resource for researchers interested in evaluating the interaction of this compound and similar compounds with biological systems.
Comparative Analysis of Potential Cross-Reactivity
Direct cross-reactivity studies on this compound against a broad panel of biological targets are not extensively documented in current literature. However, some studies have investigated its properties as a ligand in coordination complexes. For instance, a novel ternary complex of this compound with europium has been synthesized and its binding characteristics with bovine serum albumin (BSA) have been explored, indicating a static quenching procedure.[1]
To provide a comparative context, we will consider the known cross-reactivity profiles of other sulfoxide-containing compounds, most notably Dimethyl Sulfoxide (DMSO), a widely used solvent in biological assays that is known to exhibit biological effects at certain concentrations.
Table 1: Comparative Physicochemical and Biological Interaction Data
| Compound | Structure | Molecular Formula | Known Biological Interactions/Cross-Reactivity |
| This compound | C1=CC=C(C=C1)CS(=O)CS(=O)CC2=CC=CC=C2 | C₁₅H₁₆O₂S₂ | Forms complexes with rare-earth metals (e.g., Europium). The Europium complex has been shown to bind to Bovine Serum Albumin (BSA).[1] |
| Dimethyl Sulfoxide (DMSO) | C--INVALID-LINK--[O-] | C₂H₆OS | Well-known solvent with some biological activity. Can act as a scavenger of reactive oxygen species. At higher concentrations, it can induce cell differentiation and has anti-inflammatory effects. Known to affect the expression of numerous genes. |
| Sulforaphane | C1=CC(=CC=C1)S(=O)CCCCN=C=S | C₆H₁₁NOS₂ | A naturally occurring isothiocyanate with a sulfoxide group. Known to be a potent activator of the Nrf2 signaling pathway, exhibiting antioxidant and anti-inflammatory properties. |
Experimental Protocols for Assessing Cross-Reactivity
To thoroughly characterize the cross-reactivity profile of this compound, a tiered screening approach is recommended. This involves a series of in vitro assays to identify potential interactions with various classes of biological targets.
1. Receptor Binding Assays
These assays are fundamental for identifying interactions with specific receptors. A common approach is the use of radioligand binding assays.
-
Objective: To determine the affinity of this compound for a panel of known receptors.
-
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
-
General Protocol:
-
Preparation of Receptor Membranes: Prepare membrane fractions from cells or tissues expressing the target receptor.
-
Incubation: Incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assays
These assays are used to screen for inhibitory activity against a panel of enzymes, which can reveal potential off-target enzymatic interactions.
-
Objective: To determine if this compound inhibits the activity of specific enzymes.
-
Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.
-
General Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate buffer.
-
Incubation: Pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each concentration of the test compound. Plot the percentage of inhibition versus the concentration of this compound to determine the IC₅₀ value.
-
3. Cytotoxicity Assays
Cytotoxicity assays are crucial for assessing the overall toxicity of a compound to cells and can indicate non-specific interactions.
-
Objective: To determine the concentration at which this compound induces cell death.
-
Principle: These assays measure indicators of cell viability, such as membrane integrity or metabolic activity. A common method is the MTT assay.
-
General Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the cell viability (%) against the concentration of this compound to determine the CC₅₀ value (the concentration that causes a 50% reduction in cell viability).
-
Visualizing Experimental Workflows and Potential Pathways
Diagram 1: General Workflow for Cross-Reactivity Screening
References
Comparative Guide to the Isomeric Purity Analysis of Synthesized Bis(benzylsulfinyl)methane
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral sulfoxides is a critical parameter in asymmetric synthesis, where these compounds are frequently employed as chiral auxiliaries and ligands. This guide provides a comparative analysis of the methods used to determine the isomeric purity of synthesized "Bis(benzylsulfinyl)methane," a C₂-symmetric chiral bis-sulfoxide. The performance of these analytical techniques is compared with methods used for similar chiral bis-sulfoxides, supported by experimental data and detailed protocols.
Introduction to Isomeric Purity in Chiral Bis-sulfoxides
"this compound" can exist as a mixture of stereoisomers, specifically a pair of enantiomers (R,R and S,S) and a meso diastereomer (R,S). The ratio of these isomers is crucial as it directly impacts the enantioselectivity and overall efficiency of the catalytic processes in which they are used. Accurate determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) is therefore essential.
Analytical Techniques for Isomeric Purity Determination
The primary methods for analyzing the isomeric purity of chiral sulfoxides are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy, often in the presence of a chiral solvating agent.
Comparison of Analytical Methods
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and reproducibility for ee determination. Direct separation and quantification of enantiomers and diastereomers. | Requires a specific chiral column for the analyte. Method development can be time-consuming. | Baseline separation and quantification of all stereoisomers. |
| ¹H NMR with Chiral Solvating Agent (e.g., Pirkle's Alcohol) | Formation of transient diastereomeric complexes between the analyte and a chiral solvating agent, resulting in separate signals for the enantiomers. | Rapid determination of enantiomeric excess. Does not require a specialized instrument beyond a standard NMR spectrometer. | Lower accuracy compared to chiral HPLC. Signal overlap can complicate analysis. Diastereomeric ratio determination can be challenging. | Quick assessment of enantiomeric purity. |
| ¹H NMR (for diastereomeric ratio) | Integration of distinct signals corresponding to the different diastereomers (meso vs. enantiomeric pair). | Direct and straightforward method for determining the ratio of diastereomers. | Does not provide information on the enantiomeric excess of the chiral isomers. | Determination of the ratio of meso to chiral isomers in a mixture. |
Experimental Protocols
Synthesis of a "this compound" Analog: (S,S)-1,3-Bis(benzylsulfinyl)propane
Workflow for the Synthesis of a Chiral Bis-sulfoxide
Caption: Synthetic workflow for a chiral bis-sulfoxide.
Procedure:
-
A solution of the starting bis-sulfinate is prepared in toluene.
-
The appropriate Grignard reagent (e.g., benzyl magnesium bromide) is added to the solution.
-
The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
The crude product is purified by flash chromatography to yield the enantiopure bis-sulfoxide.
Isomeric Purity Analysis by Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of bis-sulfoxides.[1]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Typical HPLC Conditions for Bis-sulfoxide Analysis:
-
Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The enantiomeric excess (ee) and diastereomeric ratio (dr) are calculated from the integrated peak areas of the corresponding stereoisomers.
Isomeric Purity Analysis by ¹H NMR Spectroscopy
Diastereomeric Ratio Determination: The diastereomeric ratio (meso vs. chiral) can often be determined by direct integration of well-resolved signals in the ¹H NMR spectrum of the crude product mixture.[1]
Enantiomeric Excess Determination using a Chiral Solvating Agent: The use of a chiral solvating agent, such as Pirkle's alcohol ((R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol), can allow for the determination of enantiomeric excess by ¹H NMR. The chiral agent forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the splitting of certain proton signals. The ee can be calculated by integrating the signals corresponding to each enantiomer.
Comparative Data for Chiral Bis-sulfoxides
While specific quantitative data for the isomeric purity analysis of "this compound" is not available in the searched literature, data for the closely related "1,3-Bis(benzylsulfinyl)propane" and an alternative chiral ligand, "Bis(p-tolylsulfinyl)methane", can be used for comparison.
| Compound | Analytical Method | Parameter Measured | Result | Reference |
| (S,S)-1,3-Bis(benzylsulfinyl)propane | Chiral HPLC | Enantiomeric Excess (ee) | >99% | [1] |
| (S,S)-1,3-Bis(benzylsulfinyl)propane | ¹H NMR of crude mixture | Diastereomeric Ratio (dr) | Determined from crude mixture | [1] |
| (S,S)-Bis(p-tolylsulfinyl)methane | Not specified, but synthesis of enantiopure form is described | Enantiomeric Purity | Enantiopure | [2] |
Alternatives to this compound
A common alternative to this compound in asymmetric catalysis is 1,2-Bis(phenylsulfinyl)ethane . This compound and its palladium complexes are used as catalysts in various cross-coupling reactions. The isomeric purity of this class of compounds is also critical for their catalytic performance and is typically analyzed using the same chiral HPLC and NMR methodologies.
Conclusion
The accurate determination of the isomeric purity of synthesized "this compound" and related chiral bis-sulfoxides is paramount for their effective application in asymmetric synthesis. Chiral HPLC provides the most reliable and quantitative data for both enantiomeric excess and diastereomeric ratio. ¹H NMR spectroscopy serves as a valuable tool for the rapid determination of diastereomeric ratios and, with the aid of chiral solvating agents, for estimating enantiomeric excess. The choice of analytical method will depend on the required accuracy and the available instrumentation. For rigorous quality control and in-depth research, chiral HPLC is the recommended technique.
References
A Comparative Analysis of the Binding Affinities of Bis(benzylsulfinyl)methane Metal Complexes
A comprehensive review of the binding characteristics of metal complexes with the ligand Bis(benzylsulfinyl)methane reveals a primary focus on lanthanide metals, particularly Europium(III), Terbium(III), and Dysprosium(III), with a notable absence of extensive binding affinity data for a broader range of metal ions.
The current body of scientific literature predominantly explores the synthesis, characterization, and luminescent properties of these lanthanide complexes. While these studies confirm the coordination of this compound with lanthanide ions, they do not typically provide quantitative metal-ligand binding affinities or stability constants. However, research has been conducted on the interaction of a Europium(III) complex of this compound with bovine serum albumin (BSA), offering insights into its potential biological interactions.
Binding Interaction with Bovine Serum Albumin (BSA)
The binding of a ternary Europium(III) complex, EuL₂.₅·L'·(ClO₄)₂·5H₂O (where L is this compound and L' is benzoic acid), and a binary complex, EuL₂.₅·(ClO₄)₃·3H₂O, with BSA has been investigated using fluorescence spectroscopy. The results indicate a static quenching mechanism for the interaction between the Eu(III) complexes and BSA. The binding constants (Ka) and the number of binding sites (n) were determined and are summarized in the table below.
| Complex | Binding Constant (Ka) | Number of Binding Sites (n) |
| EuL₂.₅·L'·(ClO₄)₂·5H₂O with BSA | 0.499 | 0.60 |
| EuL₂.₅·(ClO₄)₃·3H₂O with BSA | 4.46 | 0.78 |
Experimental Protocols
Determination of Binding Parameters by Fluorescence Spectroscopy
The binding interaction between the Europium(III) complexes of this compound and BSA was studied by fluorescence spectroscopy. The fundamental principle of this technique is the quenching of the intrinsic fluorescence of BSA upon binding with the metal complex.
A solution of BSA of a known concentration is titrated with increasing concentrations of the Europium(III) complex. The fluorescence emission spectra of BSA are recorded after each addition of the complex, with the excitation wavelength typically set at 280 nm (to excite tryptophan and tyrosine residues) and the emission spectrum recorded in the range of 300-450 nm.
The quenching of BSA fluorescence is analyzed using the Stern-Volmer equation to determine the quenching mechanism. For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the intercept and slope of the plot of log[(F₀-F)/F] versus log[Q], where F₀ and F are the fluorescence intensities of BSA in the absence and presence of the quencher (the Eu(III) complex), respectively, and [Q] is the concentration of the quencher.
Experimental Workflow
The logical workflow for determining the binding affinity of the this compound Europium(III) complex with BSA using fluorescence quenching is illustrated in the following diagram.
Signaling Pathways
Currently, there is no information available in the scientific literature describing the involvement of this compound metal complexes in specific signaling pathways. The research to date has primarily focused on the synthesis, structural characterization, and photoluminescent properties of these compounds. Further investigation is required to elucidate any potential biological signaling roles.
Safety Operating Guide
Proper Disposal of Bis(benzylsulfinyl)methane: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., Nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Related Sulfoxides
Specific quantitative data for Bis(benzylsulfinyl)methane is not available. The following table summarizes key properties of the related and well-characterized compound, Dimethyl Sulfoxide (DMSO), to provide a general understanding of the expected characteristics of sulfoxide compounds. This information should be used for guidance purposes only.
| Property | Value (for DMSO) | Reference |
| CAS Number | 67-68-5 | [1] |
| Molecular Formula | C₂H₆OS | [1] |
| Molecular Weight | 78.13 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Odorless to slight garlic-like | |
| Flash Point | 87 °C (189 °F) - Closed Cup | [3] |
| Solubility in Water | Miscible | [3] |
| Incompatibilities | Acid chlorides, Strong acids, Strong oxidizing agents, Strong reducing agents, Phosphorus | [2] |
Disclaimer: This data is for Dimethyl Sulfoxide (DMSO) and is provided as a surrogate for this compound due to the lack of specific data. Users must exercise caution and conduct their own risk assessment.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[4] The following is a general procedure for the disposal of sulfoxide chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound".
- Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[5] Incompatible materials can lead to dangerous reactions.[5]
2. Waste Collection and Storage:
- Collect waste this compound in a chemically compatible and sealable container.[6]
- Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[5]
- Ensure the storage area is away from sources of ignition and incompatible materials.
3. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
- Collect the absorbed material into a sealed container for hazardous waste disposal.[7]
- Ventilate the area and decontaminate the spill surface.[2]
- For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4]
- Do not dispose of this compound down the drain or in regular trash.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining a strong commitment to safety, researchers and laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. utsi.edu [utsi.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling Bis(benzylsulfinyl)methane
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the analysis of related compounds, Bis(benzylsulfinyl)methane should be handled with care, assuming it may cause skin and eye irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing, conforming to EN166 or NIOSH standards.[1][2] |
| Face Shield | Recommended when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-resistant gloves | Butyl rubber, fluoroelastomer, or neoprene gloves are recommended over standard nitrile gloves for sulfoxide compounds.[4] |
| Body Protection | Laboratory Coat | Fully buttoned, preferably made of a flame-resistant material like Nomex®.[3] |
| Chemical-resistant apron | To be worn over the lab coat when handling larger quantities. | |
| Closed-toe shoes | Shoes that cover the entire foot are mandatory.[3] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][5] |
| Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or during spill cleanup.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Experimental workflow for handling this compound.
-
Preparation : Before handling the compound, ensure all necessary PPE is worn correctly. The work area, specifically the chemical fume hood, should be clean and uncluttered. All required equipment and reagents should be readily accessible within the hood to avoid reaching in and out.
-
Handling : Weigh the solid compound carefully within the fume hood to prevent the generation of dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing. All transfers of the compound or its solutions should be performed within the fume hood.
-
Post-Handling : Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Dispose of all waste in properly labeled containers. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, sealed container | Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. |
| Liquid Waste | Labeled, sealed solvent waste container | Collect in a container designated for non-halogenated organic solvents. Do not pour down the drain.[7][8] |
| Contaminated PPE | Labeled, sealed bag | Dispose of as hazardous waste. |
All waste containers must be clearly labeled with the chemical name and primary hazards.[5] Follow your institution's specific guidelines for chemical waste pickup and disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Plan
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][9] Clean the area with soap and water. |
| Large Spill | Evacuate the area and notify your institution's EHS or emergency response team.[5] |
Logical Relationship for PPE Selection
Caption: PPE selection based on the hazard assessment of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. nbinno.com [nbinno.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. eviq.org.au [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
